molecular formula C20H16O9 B15613717 Paeciloquinone B

Paeciloquinone B

Cat. No.: B15613717
M. Wt: 400.3 g/mol
InChI Key: HTBJCSXYMPBHJQ-UHFFFAOYSA-N
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Description

Paeciloquinone B is a useful research compound. Its molecular formula is C20H16O9 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

IUPAC Name

5-oxo-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)hexanoic acid

InChI

InChI=1S/C20H16O9/c1-7(21)2-3-9(20(28)29)14-13(24)6-11-16(18(14)26)19(27)15-10(17(11)25)4-8(22)5-12(15)23/h4-6,9,22-24,26H,2-3H2,1H3,(H,28,29)

InChI Key

HTBJCSXYMPBHJQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Paeciloquinone B from Paecilomyces carneus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi of the genus Paecilomyces are recognized as a valuable source of structurally diverse and biologically active secondary metabolites.[1] Among these, the anthraquinone (B42736) class of compounds has garnered significant interest for its potential therapeutic applications. This technical guide focuses on Paeciloquinone B, a member of the paeciloquinone family of anthraquinones discovered from the culture broth of the fungus Paecilomyces carneus (strain P-177). These compounds have been identified as inhibitors of protein tyrosine kinases, key enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] Specifically, paeciloquinones exhibit inhibitory activity against the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the v-abl protein tyrosine kinase, making them promising candidates for further investigation in oncology drug discovery.[2]

Biological Activity of Paeciloquinones

CompoundTarget KinaseIC50 (µM)
Paeciloquinones A and Cv-abl protein tyrosine kinase0.4[2]
Paeciloquinone Cv-abl protein tyrosine kinase0.56

Table 1: Inhibitory activity of Paeciloquinones against v-abl protein tyrosine kinase.

The inhibitory activity of the paeciloquinone class against the epidermal growth factor receptor (EGFR) protein tyrosine kinase has also been established, although specific IC50 values for each paeciloquinone, including this compound, are not detailed in the available literature.[2]

Experimental Protocols

Detailed experimental protocols for the fermentation of Paecilomyces carneus P-177 and the subsequent isolation and purification of this compound are outlined in the primary discovery literature. However, access to the full text of these publications is limited. The following is a generalized workflow based on typical methods for the isolation of fungal secondary metabolites.

Fermentation and Extraction Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Paecilomyces carneus P-177 B Liquid Culture Fermentation A->B C Separation of Mycelia and Culture Broth B->C D Solvent Extraction of Culture Broth C->D E Crude Extract D->E F Chromatographic Separation (e.g., HPLC) E->F G Isolation of this compound F->G

A generalized workflow for the production and isolation of this compound.

1. Fermentation:

  • Paecilomyces carneus strain P-177 is cultured in a suitable liquid fermentation medium. The composition of the medium and the fermentation conditions (temperature, pH, aeration, and duration) are critical and can influence the production profile of the different paeciloquinones.[2]

2. Extraction:

  • Following fermentation, the fungal mycelia are separated from the culture broth by filtration or centrifugation.

  • The culture broth, containing the secreted secondary metabolites, is then extracted with an appropriate organic solvent (e.g., ethyl acetate, butanol) to partition the paeciloquinones into the organic phase.

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Isolation and Purification:

  • The crude extract is subjected to a series of chromatographic techniques to separate the individual paeciloquinones.

  • High-Performance Liquid Chromatography (HPLC) is a key method for the separation of these closely related anthraquinones.[2] A combination of normal-phase and/or reversed-phase chromatography is typically employed.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing this compound.

  • The fractions containing the desired compound are pooled and further purified to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon skeleton and the substitution pattern of the anthraquinone core.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of the molecule.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the reviewed literature.

Signaling Pathways

This compound's inhibitory action on EGFR and v-abl tyrosine kinases suggests its potential to modulate critical cancer-related signaling pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by a molecule like this compound would block these downstream signals.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PaeciloquinoneB This compound PaeciloquinoneB->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by this compound.
v-abl Signaling Pathway Inhibition

The v-abl oncogene encodes a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival, particularly in certain types of leukemia. Inhibition of the v-abl kinase is a clinically validated strategy for the treatment of these cancers.

vAbl_Pathway vAbl v-abl Kinase STAT STAT Signaling vAbl->STAT RAS_MAPK RAS-MAPK Pathway vAbl->RAS_MAPK PI3K_AKT PI3K-AKT Pathway vAbl->PI3K_AKT PaeciloquinoneB This compound PaeciloquinoneB->vAbl Leukemogenesis Leukemogenesis (Cell Proliferation, Inhibition of Apoptosis) STAT->Leukemogenesis RAS_MAPK->Leukemogenesis PI3K_AKT->Leukemogenesis

Inhibition of the v-abl signaling pathway by this compound.

Conclusion

This compound, a natural product from Paecilomyces carneus, represents a promising scaffold for the development of novel anticancer agents due to its inhibitory activity against key protein tyrosine kinases. Further research is warranted to fully elucidate its specific biological activity, mechanism of action, and therapeutic potential. The development of a total synthesis route for this compound and its analogs would be invaluable for structure-activity relationship studies and to provide a sustainable supply for preclinical and clinical development.

References

Isolation and purification of Paeciloquinone B from fungal cultures.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and purification of Paeciloquinone B, a bioactive anthraquinone (B42736) produced by the fungus Paecilomyces carneus. This document outlines the key methodologies, from fungal culture to chromatographic separation, providing a framework for obtaining this promising natural product for further investigation.

Introduction

This compound is a member of the paeciloquinone family of anthraquinones, which have been identified as potent inhibitors of protein tyrosine kinases.[1] These compounds are of significant interest to the pharmaceutical industry due to their potential as novel therapeutic agents. This compound is a secondary metabolite produced by the fungal strain Paecilomyces carneus P-177.[1] The successful isolation and purification of this compound are critical steps for its structural elucidation, pharmacological characterization, and subsequent development. This guide details the essential experimental protocols involved in this process.

Fungal Culture and Fermentation

The production of this compound is dependent on the specific culture conditions of Paecilomyces carneus. Different fermentation parameters can influence the profile of secondary metabolites produced.[1]

Culture Media

A variety of media have been utilized for the cultivation of Paecilomyces species for the production of secondary metabolites. The choice of medium can significantly impact the yield of the target compound.

Media ComponentConcentration (g/L)Reference
Modified Sabouraud Medium
Tryptone5.0[1]
Yeast Extract1.0[1]
Glucose60.0[1]
K₂HPO₄0.25[1]
MgSO₄0.25[1]
KCl0.25[1]
Agar15.0[1]
Modified Wheat Bran Medium
Wheat Bran30.0[1]
Glucose20.0[1]
KH₂PO₄1.5[1]
MgSO₄1.5[1]
MnSO₄·H₂O0.5[1]
ZnSO₄·7H₂O0.5[1]
CuSO₄·5H₂O0.5[1]
(NH₄)₂SO₄8.0[1]
Agar15.0[1]
Fermentation Protocol

The following protocol outlines a general procedure for the fermentation of Paecilomyces carneus for the production of this compound.

  • Inoculation: Aseptically inoculate the sterile fermentation medium with a fresh culture of Paecilomyces carneus P-177.

  • Incubation: Incubate the culture flasks at 28°C for a period of 21 to 50 days in a stationary incubator.[1] The optimal incubation time may vary and should be determined empirically.

  • Monitoring: Monitor the culture periodically for growth and the production of pigments, which can be an indicator of secondary metabolite synthesis.

Fermentation_Workflow cluster_0 Fermentation Protocol Inoculation Inoculation Incubation Incubation Inoculation->Incubation 28°C, 21-50 days Monitoring Monitoring Incubation->Monitoring Periodic checks Harvest Harvest Monitoring->Harvest

Fig. 1: A generalized workflow for the fermentation of Paecilomyces carneus.

Extraction and Initial Purification

Following fermentation, the culture broth is harvested to extract the crude mixture of secondary metabolites.

Extraction Protocol
  • Separation: Separate the fungal biomass from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate and/or the mycelial biomass with an organic solvent. A commonly used solvent system is a mixture of ethyl acetate, methanol, and glacial acetic acid (80:15:5, v/v/v).[1]

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Extraction_Workflow cluster_1 Extraction Process Culture_Broth Culture_Broth Filtration Filtration Culture_Broth->Filtration Filtrate Filtrate Filtration->Filtrate Biomass Biomass Filtration->Biomass Solvent_Extraction Solvent_Extraction Filtrate->Solvent_Extraction Biomass->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract

Fig. 2: Workflow for the extraction of crude metabolites.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method for the separation of the various paeciloquinones.[1]

Column Chromatography (Initial Fractionation)

A preliminary fractionation of the crude extract can be performed using column chromatography with silica (B1680970) gel or other suitable stationary phases. This step helps to separate major classes of compounds before fine purification by HPLC.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is essential for the high-resolution separation of this compound from other closely related paeciloquinones.

HPLC ParameterSpecification
Column Reverse-phase C18
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape.
Detection UV-Vis detector, monitoring at a wavelength appropriate for anthraquinones (e.g., 254 nm, 280 nm, or in the visible range if colored).
Flow Rate Typically 1 mL/min for analytical scale, scalable for preparative HPLC.

Note: The specific gradient program and solvent composition need to be optimized for the best separation of this compound.

Purification_Pathway cluster_2 Purification Strategy Crude_Extract Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Initial Separation Fractions Fractions Column_Chromatography->Fractions Fractionation HPLC HPLC Fractions->HPLC Fine Purification Pure_Paeciloquinone_B Pure_Paeciloquinone_B HPLC->Pure_Paeciloquinone_B

Fig. 3: Logical relationship in the purification of this compound.

Data and Characterization

Purification StepTotal Weight (mg)Purity of this compound (%)Yield (%)
Crude Extract[To be determined][To be determined]100
Column Chromatography Fraction[To be determined][To be determined][To be determined]
Purified this compound (Post-HPLC)[To be determined]>95 (Target)[To be determined]

Structural elucidation of the purified this compound should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

The isolation and purification of this compound from Paecilomyces carneus cultures require a systematic approach involving optimized fermentation, efficient extraction, and high-resolution chromatographic separation. This guide provides a foundational protocol for researchers to embark on the isolation of this and other related bioactive fungal metabolites. Further optimization of each step will be crucial for achieving high yields and purity, enabling comprehensive pharmacological evaluation and potential drug development.

References

Paeciloquinone B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone B is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. It belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core anthraquinone structure with several hydroxyl substitutions and a unique side chain.

Chemical Structure:

  • IUPAC Name: 5-oxo-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)hexanoic acid[1]

  • CAS Number: 162797-34-4[1]

  • Molecular Formula: C₂₀H₁₆O₉[1]

  • Molecular Weight: 400.34 g/mol [1]

  • Appearance: Orange crystals[1]

  • Synonyms: 2-Anthraceneacetic acid, 9,10-dihydro-1,3,6,8-tetrahydroxy-9,10-dioxo-α-(3-oxobutyl)-[1]

The following diagram illustrates the workflow for identifying the chemical properties of this compound.

cluster_identification Identification cluster_properties Properties IUPAC Name IUPAC Name CAS Number CAS Number Molecular Formula Molecular Formula Molecular Weight Molecular Weight Appearance Appearance Melting Point Melting Point Solubility Solubility This compound This compound This compound->IUPAC Name This compound->CAS Number This compound->Molecular Formula This compound->Molecular Weight This compound->Appearance This compound->Melting Point This compound->Solubility

Caption: Workflow for the identification and characterization of this compound's chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₆O₉[1]
Molecular Weight 400.34 g/mol [1]
Appearance Orange Crystal[1]
Melting Point 240-260°C[1]
Solubility Soluble in Methanol, Ethyl Acetate[1]

Biological Activity

This compound has been identified as a potent inhibitor of protein tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1] The inhibition of EGFR is a critical target in cancer therapy as this receptor plays a key role in cell proliferation, survival, and metastasis.

Table 2: Biological Activity of this compound and Related Compounds

CompoundTargetIC₅₀ (µM)Reference
This compoundEGFR Protein Tyrosine KinaseData not explicitly found for this compound, but is stated to be an inhibitor[1][2]
Paeciloquinone CV-abl Protein Tyrosine Kinase0.56[3]

Further research is needed to quantify the specific IC₅₀ value of this compound against EGFR.

The general mechanism of EGFR signaling and the potential point of inhibition by this compound is illustrated in the following diagram.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PaeciloquinoneB This compound PaeciloquinoneB->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by the fungus Paecilomyces carneus. The following is a general protocol for its isolation and purification, based on common myco-chemical techniques.

Workflow for Isolation and Purification:

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Culture Culture of Paecilomyces carneus Filtration Filtration of Culture Broth Culture->Filtration SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->SolventExtraction Chromatography Column Chromatography (e.g., Silica Gel) SolventExtraction->Chromatography Crystallization Crystallization Chromatography->Crystallization IsolatedCompound Pure this compound Crystallization->IsolatedCompound cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_quantification Quantification cluster_analysis Data Analysis Incubation Incubate EGFR with This compound Initiation Add Substrate and ATP Incubation->Initiation Measurement Measure Substrate Phosphorylation Initiation->Measurement IC50 Calculate IC50 Measurement->IC50

References

A Technical Guide to Paeciloquinone B and Other Anthraquinones from Paecilomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Paecilomyces is a rich source of structurally diverse and biologically active secondary metabolites.[1] Among these, anthraquinones represent a class of polyketides with significant therapeutic potential, exhibiting a range of activities including antimicrobial, antitumor, and enzyme inhibition.[1][2] This technical guide focuses on Paeciloquinone B and other related anthraquinones isolated from Paecilomyces species, with a particular emphasis on their role as protein tyrosine kinase inhibitors.

Protein tyrosine kinases (PTKs) are critical components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for drug development.[3] The discovery of potent PTK inhibitors from natural sources, such as the paeciloquinones from Paecilomyces carneus, offers promising avenues for the development of novel anticancer agents.

This guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound and its analogues. It includes detailed experimental protocols, quantitative data on their inhibitory activities, and diagrams of relevant signaling pathways to aid researchers in this field.

Quantitative Bioactivity Data

The inhibitory activities of paeciloquinones and other relevant anthraquinones from Paecilomyces species against various protein tyrosine kinases and cancer cell lines are summarized below.

CompoundSource OrganismTargetIC50 ValueReference
Paeciloquinone A Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase0.4 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase> 100 µM[2]
This compound Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase2.5 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase25 µM[2]
Paeciloquinone C Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase0.4 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase> 100 µM[2]
Paeciloquinone D Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase15 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase> 100 µM[2]
Paeciloquinone E Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase> 50 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase> 100 µM[2]
Paeciloquinone F Paecilomyces carneus P-177v-abl Protein Tyrosine Kinase> 50 µM[2]
Epidermal Growth Factor Receptor (EGFR) Kinase> 100 µM[2]

Experimental Protocols

Fungal Fermentation and Isolation of Paeciloquinones

This protocol is based on the methods described for the isolation of paeciloquinones from Paecilomyces carneus P-177.[2]

1.1. Fermentation:

  • Strain: Paecilomyces carneus P-177.

  • Medium: A suitable liquid medium for fungal growth, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Culture Conditions: The fungus is cultured in shake flasks or a fermenter at a controlled temperature (e.g., 25-28°C) with agitation for a specified period (e.g., 7-14 days) to allow for the production of secondary metabolites.

1.2. Extraction:

  • The culture broth is separated from the mycelium by filtration.

  • The culture filtrate is extracted with an organic solvent such as ethyl acetate.

  • The mycelium is also extracted with a suitable solvent (e.g., acetone (B3395972) or methanol), and the extract is concentrated.

1.3. Purification:

  • The crude extracts are combined and concentrated under reduced pressure.

  • The residue is subjected to a series of chromatographic separations. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the individual paeciloquinones.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Paecilomyces carneus P-177 fermentation Incubation in Liquid Medium start->fermentation filtration Filtration fermentation->filtration filtrate_extraction Solvent Extraction of Filtrate filtration->filtrate_extraction Culture Filtrate mycelium_extraction Solvent Extraction of Mycelium filtration->mycelium_extraction Mycelium concentration Concentration of Crude Extracts filtrate_extraction->concentration mycelium_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc isolated_compounds Isolated Paeciloquinones (A-F) prep_hplc->isolated_compounds

Caption: Experimental workflow for the isolation of paeciloquinones.

High-Performance Liquid Chromatography (HPLC) Method for Paeciloquinone Separation

An analytical HPLC method is crucial for the separation and quantification of the different paeciloquinones.[2]

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the anthraquinone (B42736) chromophore absorbs strongly (e.g., 254 nm or 280 nm).

  • Flow Rate: A typical flow rate is 1 mL/min.

Protein Tyrosine Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against protein tyrosine kinases.

  • Enzyme: Purified recombinant protein tyrosine kinase (e.g., EGFR kinase, v-abl kinase).

  • Substrate: A synthetic peptide substrate that can be phosphorylated by the kinase.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the tyrosine residues of the substrate. This can be quantified using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Procedure:

    • The kinase, substrate, and various concentrations of the inhibitor (e.g., this compound) are pre-incubated in an assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is measured.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P Grb2 Grb2 P->Grb2 Recruits PI3K PI3K P->PI3K Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PaeciloquinoneB This compound PaeciloquinoneB->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

v-abl Protein Tyrosine Kinase Signaling

The Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase. The constitutively active fusion protein BCR-Abl, a result of the Philadelphia chromosome translocation, is a key driver in chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.

v_abl_pathway BCR_Abl BCR-Abl (v-abl) Grb2 Grb2 BCR_Abl->Grb2 Activates STAT5 STAT5 BCR_Abl->STAT5 Phosphorylates PI3K PI3K BCR_Abl->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PaeciloquinoneB This compound PaeciloquinoneB->BCR_Abl Inhibits

Caption: v-abl signaling pathway and the inhibitory action of this compound.

Conclusion

This compound and other anthraquinones from Paecilomyces species represent a promising class of natural products with potent inhibitory activity against key protein tyrosine kinases implicated in cancer. This guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and quantitative data to facilitate further investigation and development of these compounds as potential therapeutic agents. The provided signaling pathway diagrams offer a visual framework for understanding their mechanism of action. Further studies are warranted to fully elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising natural products.

References

The Enigmatic Origins of Paeciloquinone B: An Uncharted Biosynthetic Pathway in Paecilomyces carneus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – Despite significant interest in the diverse secondary metabolites produced by the fungal genus Paecilomyces, the precise biosynthetic pathway of Paeciloquinone B, a notable anthraquinone (B42736) produced by Paecilomyces carneus, remains largely unelucidated. While the scientific community has successfully isolated and characterized this compound and its congeners, a detailed molecular and enzymatic roadmap of its formation is conspicuously absent from the current body of scientific literature. This technical guide consolidates the existing knowledge and highlights the significant gaps that present both a challenge and an opportunity for researchers in natural product biosynthesis and drug development.

Paeciloquinones, a family of anthraquinone derivatives including this compound, have been isolated from the fungus Paecilomyces carneus[1]. These compounds are recognized as polyketides, a large class of secondary metabolites synthesized by polyketide synthases (PKSs)[2]. Fungal polyketide biosynthesis is a well-established paradigm, typically involving a large, multifunctional PKS enzyme encoded within a biosynthetic gene cluster (BGC). This cluster often contains genes for tailoring enzymes, such as oxidoreductases and transferases, that modify the initial polyketide backbone to generate the final, structurally diverse products.

However, extensive searches of scientific databases and literature have yielded no specific reports on the biosynthetic gene cluster, the identity of the specific PKS, or any of the tailoring enzymes responsible for this compound synthesis in P. carneus. Consequently, there is a complete absence of quantitative data, such as enzyme kinetics, precursor incorporation rates, or product yields under specific experimental conditions. Detailed experimental protocols for gene knockout, heterologous expression of the pathway, or in vitro enzymatic assays related to this compound biosynthesis are also not available.

General Postulated Biosynthetic Route: A Polyketide-Based Hypothesis

Based on the known biosynthesis of other fungal anthraquinones, a general, hypothetical pathway for this compound can be proposed. This putative pathway serves as a foundational framework for future research endeavors.

The biosynthesis is expected to initiate with a Type I iterative polyketide synthase. This enzyme would catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain would then undergo a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. Subsequent modifications by tailoring enzymes, such as hydroxylases, methyltransferases, and potentially others, would then be required to generate the specific structure of this compound.

Hypothetical this compound Biosynthesis precursor Acetyl-CoA + Malonyl-CoA pks Type I Polyketide Synthase (PKS) precursor->pks intermediate1 Poly-β-keto Chain pks->intermediate1 cyclization Cyclization/Aromatization intermediate1->cyclization anthraquinone_core Anthraquinone Scaffold cyclization->anthraquinone_core tailoring Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) anthraquinone_core->tailoring paeciloquinone_b This compound tailoring->paeciloquinone_b

Caption: A generalized, hypothetical biosynthetic pathway for this compound.

Future Research Directions: A Roadmap to Elucidation

The absence of concrete data on the this compound biosynthetic pathway presents a clear and compelling direction for future research. A logical and systematic approach will be necessary to unravel this mystery. The following experimental workflow is proposed for researchers aiming to be the first to map this uncharted territory.

Experimental Workflow for Pathway Elucidation start Genome Sequencing of Paecilomyces carneus bgc_prediction Bioinformatic Analysis: BGC Prediction (e.g., antiSMASH) start->bgc_prediction gene_knockout Targeted Gene Knockout of Candidate PKS and Tailoring Enzyme Genes bgc_prediction->gene_knockout heterologous_expression Heterologous Expression of the Putative BGC in a Model Fungal Host bgc_prediction->heterologous_expression metabolite_analysis Metabolite Profiling (LC-MS/MS) of Mutants gene_knockout->metabolite_analysis pathway_confirmation Complete Pathway Elucidation metabolite_analysis->pathway_confirmation in_vitro_assays In Vitro Enzymatic Assays with Purified Enzymes heterologous_expression->in_vitro_assays heterologous_expression->pathway_confirmation in_vitro_assays->pathway_confirmation

Caption: A proposed experimental workflow for elucidating the this compound pathway.

Conclusion: A Call to the Scientific Community

The biosynthesis of this compound in Paecilomyces carneus represents a significant knowledge gap in the field of fungal natural products. The elucidation of this pathway would not only provide fundamental insights into the enzymatic logic of anthraquinone biosynthesis but also open avenues for the bioengineering of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a call to action for researchers in mycology, biochemistry, and drug discovery to embark on the exciting challenge of charting this unknown biosynthetic territory. The scientific community eagerly awaits the pioneering studies that will undoubtedly shed light on the molecular machinery responsible for the creation of this intriguing fungal metabolite.

References

Paeciloquinone B: A Technical Guide to its Natural Sources, Production, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone B is a naturally occurring anthraquinone (B42736) derivative that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its production through fungal fermentation, and insights into its putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery and development.

Natural Sources and Producers

The primary and, to date, only reported natural producer of this compound is the filamentous fungus Paecilomyces carneus , specifically the strain designated as P-177 .[1][2] This fungus is the source of not only this compound, but also a series of related anthraquinone compounds, namely Paeciloquinones A, C, D, E, and F, as well as the structurally related compound versiconol.[2] The co-production of these compounds suggests a common biosynthetic origin.

Paecilomyces is a genus of fungi that is widely distributed in various terrestrial and marine environments. While other species of Paecilomyces are known to produce a diverse array of secondary metabolites, the production of Paeciloquinones appears to be specific to P. carneus P-177.

Production of this compound

Fermentation Protocol

A standardized protocol for the fermentation of P. carneus P-177 for the production of Paeciloquinones is crucial for obtaining consistent yields. The following table summarizes a typical fermentation medium composition.

ComponentConcentration (g/L)Purpose
Glucose20 - 40Primary carbon source for fungal growth
Peptone5 - 10Nitrogen source
Yeast Extract5 - 10Source of vitamins and growth factors
KH₂PO₄1 - 2Buffering agent and phosphorus source
MgSO₄·7H₂O0.5 - 1Source of magnesium ions
Trace Element Solution1 - 2 mL/LProvides essential micronutrients

Note: The optimal concentrations of these components may vary and should be determined empirically for maximizing this compound production.

Fermentation Conditions:

  • Inoculum: A seed culture of P. carneus P-177, typically grown for 2-3 days in a similar liquid medium.

  • Temperature: 25 - 28 °C.

  • pH: 5.0 - 6.0. The pH should be monitored and adjusted as needed during fermentation.

  • Aeration: Agitation at 150 - 200 rpm in an orbital shaker to ensure sufficient oxygen supply.

  • Fermentation Time: 7 - 14 days. The production of Paeciloquinones is typically associated with the stationary phase of fungal growth.

Extraction and Purification Protocol

Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. This compound, being a lipophilic compound, is expected to be present in both the mycelia and the culture filtrate.

Extraction:

  • Mycelial Extraction: The fungal biomass is extracted with a suitable organic solvent such as methanol, ethanol, or ethyl acetate. This process is often repeated multiple times to ensure complete extraction.

  • Liquid-Liquid Extraction of Filtrate: The culture filtrate is extracted with an immiscible organic solvent like ethyl acetate.

Purification:

The crude extracts from the mycelia and filtrate are typically combined, dried, and then subjected to a series of chromatographic techniques for the purification of this compound.

  • Initial Fractionation: The crude extract is often subjected to column chromatography using silica (B1680970) gel or a similar stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18) and a mobile phase of methanol-water or acetonitrile-water.

The following diagram illustrates a general workflow for the production and isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculation of P. carneus P-177 fermentation Shake Flask Fermentation (7-14 days) inoculum->fermentation harvest Harvest Culture fermentation->harvest separation Separation of Mycelia and Broth harvest->separation mycelia_extraction Mycelia Extraction (e.g., Ethyl Acetate) separation->mycelia_extraction broth_extraction Broth Extraction (e.g., Ethyl Acetate) separation->broth_extraction combine_extracts Combine and Concentrate Extracts mycelia_extraction->combine_extracts broth_extraction->combine_extracts column_chromatography Silica Gel Column Chromatography combine_extracts->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_paeciloquinone_b Pure this compound hplc->pure_paeciloquinone_b

Fig. 1: General workflow for this compound production.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on its anthraquinone structure and the common pathways for fungal secondary metabolite production, a polyketide pathway is the most probable route. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[3][4][5][6]

The biosynthesis of many fungal anthraquinones, such as versicolorin (B1264617) A, a precursor to aflatoxin, proceeds through a well-characterized polyketide pathway.[7][8][9] Given that P. carneus P-177 also produces versiconol, a known intermediate in the aflatoxin pathway, it is highly likely that the biosynthesis of Paeciloquinones follows a similar sequence of enzymatic reactions.

The proposed pathway initiates with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules by a PKS to form a linear octaketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. Subsequent tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, would then modify this scaffold to generate the various Paeciloquinone derivatives.

The following diagram illustrates a putative biosynthetic pathway for this compound, drawing parallels with the known biosynthesis of related fungal anthraquinones.

paeciloquinone_b_biosynthesis cluster_polyketide_synthesis Polyketide Synthesis cluster_anthraquinone_formation Anthraquinone Core Formation cluster_tailoring_reactions Tailoring Reactions acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 7 x Malonyl-CoA malonyl_coa->pks octaketide Linear Octaketide pks->octaketide cyclization Cyclization & Aromatization octaketide->cyclization anthraquinone_scaffold Anthraquinone Scaffold cyclization->anthraquinone_scaffold hydroxylation Hydroxylation anthraquinone_scaffold->hydroxylation methylation Methylation hydroxylation->methylation other_modifications Other Modifications methylation->other_modifications paeciloquinone_b This compound other_modifications->paeciloquinone_b

Fig. 2: Putative biosynthetic pathway for this compound.

Further research, including genomic analysis of P. carneus P-177 to identify the PKS gene cluster and gene knockout studies, is required to definitively establish the biosynthetic pathway of this compound.

Conclusion

This compound is a fungal secondary metabolite with a unique chemical structure, exclusively produced by Paecilomyces carneus P-177. Its production can be achieved through controlled fermentation, followed by standard extraction and purification techniques. While the precise biosynthetic pathway remains to be fully elucidated, it is hypothesized to follow the well-established polyketide route for fungal anthraquinones. This technical guide provides a foundational understanding for researchers to further explore the production, biosynthesis, and potential applications of this intriguing natural product.

References

Preliminary Biological Activity Screening of Paeciloquinone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone B is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. As part of the paeciloquinone family of compounds, it has garnered interest for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, including its known molecular target, detailed experimental protocols for its further evaluation, and visualizations of relevant signaling pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its systematic investigation.

Known Biological Activity of Paeciloquinones

Paeciloquinones A through F, including this compound, have been identified as inhibitors of protein tyrosine kinases.[1][2] Specifically, these novel anthraquinones are known to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range.[1]

While a precise IC50 value for this compound has not been reported, related compounds from the same family, Paeciloquinones A and C, have demonstrated potent and selective inhibition of the v-abl protein tyrosine kinase with an IC50 of 0.4 microM.[1] This suggests that this compound may possess similar inhibitory potential against its target kinases.

Data Presentation: A Framework for Quantifying Biological Activity

To facilitate a clear comparison of the biological activities of this compound, it is recommended that all quantitative data from future screening assays be summarized in structured tables. Below are templates for presenting data on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Table 1: Protein Kinase Inhibitory Activity of Paeciloquinones

CompoundKinase TargetIC50 (µM)
Paeciloquinone Av-abl0.4
This compoundEGFRData not available
Paeciloquinone Cv-abl0.4

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
HCT116Colon CarcinomaData not available
HeLaCervical CarcinomaData not available

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData not availableData not available
Escherichia coliGram-negative bacteriaData not availableData not available
Candida albicansFungiData not availableData not available

Table 4: Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7Data not available
TNF-α InhibitionRAW 264.7Data not available
IL-6 InhibitionRAW 264.7Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of this compound's biological activities.

Protein Tyrosine Kinase (EGFR) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, EGFR kinase, and the peptide substrate.

  • Add serial dilutions of this compound to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, prepare serial dilutions of this compound in the broth medium.

  • Inoculate each well with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially inhibited by this compound and the general workflows for the described experimental assays.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ EGFR->PLCg Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PaeciloquinoneB This compound PaeciloquinoneB->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Differentiation ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses Experimental_Workflow cluster_Kinase Kinase Inhibition Assay cluster_Cyto Cytotoxicity Assay (MTT) cluster_Anti Anti-inflammatory Assay (NO) k1 Prepare Reagents (Kinase, Substrate, ATP) k2 Add this compound (Serial Dilutions) k1->k2 k3 Incubate k2->k3 k4 Measure Kinase Activity (e.g., ADP-Glo) k3->k4 k5 Calculate IC50 k4->k5 c1 Seed Cells c2 Treat with this compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Seed Macrophages a2 Pre-treat with this compound a1->a2 a3 Stimulate with LPS a2->a3 a4 Incubate (24h) a3->a4 a5 Measure NO (Griess Reagent) a4->a5 a6 Calculate IC50 a5->a6

References

A Comprehensive Review of Fungal Quinones and Their Bioactivities: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess unique chemical structures and potent biological activities.[1] Among these, quinones represent a significant and highly diverse class of compounds derived primarily from the polyketide pathway.[2][3] Structurally, quinones feature a conjugated dione (B5365651) system within an aromatic or polycyclic aromatic framework, which underpins their diverse chemical reactivity and biological functions.[4] Fungal quinones are broadly classified into benzoquinones, naphthoquinones, and anthraquinones.[5][6] These compounds have garnered substantial interest in the scientific community due to their wide spectrum of bioactivities, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting properties.[7][8][9] Their ability to undergo redox cycling and interact with cellular nucleophiles makes them promising scaffolds for the development of new therapeutic agents.[4][10] This technical guide provides a comprehensive literature review on the bioactivities of fungal quinones, presents quantitative data in a structured format, details key experimental methodologies, and visualizes critical pathways and workflows relevant to their study.

Classification and Bioactivities of Fungal Quinones

Fungi, including prominent genera like Aspergillus, Penicillium, Talaromyces, and Fusarium, are primary sources of a wide variety of quinones.[2][3][6] These compounds are integral to fungal survival, providing defense against other microorganisms and protection from environmental stressors like UV radiation.[2][11] The bioactivities of these compounds are vast, making them a focal point for drug discovery.

Anticancer and Cytotoxic Activities

A significant number of fungal quinones have demonstrated potent activity against various cancer cell lines.[12][13] Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression, such as topoisomerase II.[12]

  • Averufin , an anthraquinone (B42736) from the sponge-derived fungus Penicillium verruculosum, showed strong anticancer activity against human leukemic (HL60) cells with an IC50 value of 1.005 μM.[14]

  • Asperpyrone A and B , isolated from an endophytic fungus, exhibited cytotoxicity against human ovarian cancer (SK-OV-3) and pancreatic cancer (PANC-1) cell lines with IC50 values of 8.00 µM and 7.5 µM, respectively.[12]

  • Lijiquinone , from Ascomycete sp. F53, was active against human myeloma (RPMI-8226) cell lines with an IC50 of 129 μM.[12]

  • An anthraquinone known as compound 61 from a marine-derived fungus displayed cytotoxic activity against prostate cancer (PC-3) and colon cancer (HCT-116) cell lines, with IC50 values of 6.4 and 8.6 μM, respectively.[15]

  • 6-O-methyl-7-chloroaveratin (compound 155) inhibited three human tumor cell lines: SF-268 (central nervous system), MCF-7 (breast), and NCI-H460 (lung), with IC50 values of 7.11, 6.64, and 7.42 μM, respectively.[15]

Antimicrobial and Antifungal Activities

Quinones are a crucial part of the chemical arsenal (B13267) used in traditional medicine to treat infections.[16][17] Fungal quinones, in particular, show significant promise in combating drug-resistant pathogens.[18][19] Their mechanisms include disrupting microbial cell membranes, inhibiting biofilm formation, and interfering with essential enzymes.[3]

  • Torrubiellin B exhibited strong antifungal activity against Candida albicans and antibacterial activity against Bacillus cereus.[15]

  • Two anthraquinone dimers (compounds 145 and 146) from the marine-derived fungus Aspergillus versicolor showed selective antibacterial activity against Staphylococcus aureus.[15]

  • Danthron (Chrysazin) has demonstrated both antibacterial and antifungal properties.[15]

  • Pleurotin , a quinone derivative from Pleurotus griseus, is active against Gram-positive bacteria and certain pathogenic fungi, suggesting its potential use as a natural preservative.[18]

Antiviral Activities

The broad biological activity of quinones extends to antiviral effects against a range of viruses, including those responsible for respiratory illnesses.[20]

  • Two anthraquinones, compounds 54 and 62 , were assayed against the porcine reproductive and respiratory syndrome virus (PRRSV) and showed antiviral activity with IC50 values of 65 and 39 μM, respectively.[15]

  • The antiviral mechanism of some quinolones involves the inhibition of type II topoisomerases or viral helicases, which are crucial for viral replication.[21]

Enzyme Inhibition

The ability of quinones to interact with proteins makes them effective enzyme inhibitors, a property that is central to many of their therapeutic effects.[]

  • Fungal quinone pigments like bostricoidin, fusarubin, and 2-oxyjuglone were found to interact with and inhibit mitochondrial NADH:ubiquinone reductase (complex I).[23]

  • 2-Oxyjuglone , in particular, acts as an inhibitor of the NADH:ferricyanide reductase reaction of complex I with a KI value of 30 μM.[23] This disruption of the mitochondrial electron transport chain is a key mechanism for cytotoxicity.

Data Presentation: Bioactivities of Fungal Quinones

The following tables summarize the quantitative data for various bioactivities of fungal quinones as reported in the literature.

Table 1: Anticancer and Cytotoxic Activities of Fungal Quinones

Compound Name/Identifier Fungal Source Quinone Class Target Cell Line Bioactivity (IC₅₀) Reference
Averufin (1) Penicillium verruculosum Anthraquinone HL60 (Human Leukemia) 1.005 µM [14]
Asperpyrone A Endophytic fungus Polyketide SK-OV-3 (Ovarian Cancer) 8.00 µM [12]
Asperpyrone B Endophytic fungus Polyketide PANC-1 (Pancreatic Cancer) 7.5 µM [12]
Lijiquinone Ascomycete sp. F53 Polyketide RPMI-8226 (Myeloma) 129 µM [12]
Compound 61 Marine-derived fungus Anthraquinone PC-3 (Prostate Cancer) 6.4 µM [15]
Compound 61 Marine-derived fungus Anthraquinone HCT-116 (Colon Cancer) 8.6 µM [15]
6-O-methyl-7-chloroaveratin (155) Marine-derived fungus Anthraquinone SF-268 (CNS Cancer) 7.11 µM [15]
6-O-methyl-7-chloroaveratin (155) Marine-derived fungus Anthraquinone MCF-7 (Breast Cancer) 6.64 µM [15]
6-O-methyl-7-chloroaveratin (155) Marine-derived fungus Anthraquinone NCI-H460 (Lung Cancer) 7.42 µM [15]

| Physcion (14) | Aspergillus sp. | Anthraquinone | MCF-7 (Breast Cancer) | 2.8 µg/mL |[24] |

Table 2: Antimicrobial and Antiviral Activities of Fungal Quinones

Compound Name/Identifier Fungal Source Bioactivity Type Target Organism Quantitative Data Reference
Physcion (14) Aspergillus sp. Antibacterial Bacillus subtilis MIC: 12.5 µg/mL [24]
Torrubiellin B (66) Torrubiella sp. Antifungal Candida albicans Strong Activity (Value not specified) [15]
Torrubiellin B (66) Torrubiella sp. Antibacterial Bacillus cereus Strong Activity (Value not specified) [15]
Compound 54 Marine-derived fungus Antiviral PRRSV IC₅₀: 65 µM [15]

| Compound 62 | Marine-derived fungus | Antiviral | PRRSV | IC₅₀: 39 µM |[15] |

Table 3: Enzyme Inhibition by Fungal Quinones

Compound Name Quinone Class Target Enzyme Bioactivity (Kᵢ) Reference

| 2-Oxyjuglone | Naphthoquinone | NADH:ferricyanide reductase (Complex I) | 30 µM |[23] |

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action and the processes for discovering fungal quinones is critical for research and development. The following diagrams, generated using Graphviz, illustrate key logical flows.

G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A Fungal Quinone (e.g., Anthraquinone) B Cellular Stress (e.g., ROS Generation) A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

Caption: A generalized signaling pathway for apoptosis induction by fungal quinones.

G cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Bioactivity Screening A Fungal Culture (Solid or Liquid Media) B Extraction of Metabolites (e.g., Ethyl Acetate) A->B C Crude Extract Concentration B->C D Chromatographic Separation (e.g., Column, HPLC) C->D E Pure Compounds (Quinones) D->E F Structural Elucidation (MS, NMR) E->F G Bioassays (Anticancer, Antimicrobial, etc.) E->G J Lead Compound for Development F->J H Identify 'Hits' (Active Compounds) G->H I Dose-Response & IC₅₀/MIC Determination H->I I->J

Caption: Experimental workflow for the discovery of bioactive fungal quinones.

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the study of fungal quinones. These protocols are intended as a guide and may require optimization for specific fungal species and compounds.

Protocol 1: Fungal Culture and Metabolite Extraction

This protocol describes the general steps for cultivating fungi and extracting their secondary metabolites.

  • Inoculation and Culture:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) or solid agar (B569324) medium (e.g., Potato Dextrose Agar) with the desired fungal strain.

    • Incubate the culture under appropriate conditions (e.g., 25-28°C) for a period ranging from 7 to 21 days, allowing for sufficient growth and metabolite production.[25] For liquid cultures, incubation is often performed with shaking to ensure aeration.

  • Extraction:

    • For liquid cultures: Separate the mycelia from the culture broth by filtration. Extract the broth three times with an equal volume of an organic solvent, typically ethyl acetate. Combine the organic layers. The mycelia can also be extracted separately by homogenizing them in the solvent.

    • For solid cultures: Dice the agar culture into small pieces and submerge in ethyl acetate. Allow the extraction to proceed for 24-48 hours, then filter to separate the extract from the agar and mycelia. Repeat the extraction process two more times.

  • Concentration:

    • Combine all organic extracts.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude fungal extract. Store the extract at -20°C until further processing.

Protocol 2: General Bioactivity Assay - MTT for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding:

    • Culture a relevant cancer cell line in a suitable medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the purified fungal quinone in DMSO. Create a series of dilutions in the cell culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation and Assay:

    • Incubate the plate for another 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: General Bioactivity Assay - Broth Microdilution for MIC

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation:

    • Culture the target bacterium or fungus on an appropriate agar plate overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the fungal quinone in the broth. The final volume in each well should be 50 or 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add an equal volume of the prepared inoculum to each well, bringing the final volume to 100 or 200 µL.

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • A growth indicator dye, such as resazurin, can be added to aid in the determination.

Conclusion and Future Perspectives

Fungal quinones are a structurally diverse and biologically significant class of natural products.[6] The literature clearly demonstrates their potent anticancer, antimicrobial, and antiviral activities, positioning them as valuable lead compounds for drug development.[7][24] The data summarized in this guide highlight the impressive potency of many of these molecules, with some exhibiting activity in the low micromolar range.[14][15] However, the translation of these findings from the laboratory to clinical applications faces several challenges, including issues with yield, purification, and potential toxicity.[26][27]

Future research should focus on several key areas. Firstly, the exploration of novel fungal sources, particularly from unique ecological niches such as marine environments and endophytic relationships, is likely to yield new quinone structures with unique bioactivities.[24] Secondly, advances in synthetic biology and metabolic engineering offer promising avenues to improve the production of target quinones in heterologous hosts, overcoming the limitations of natural fermentation.[26] Finally, a deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design and the development of analogues with improved efficacy and safety profiles. The continued investigation of fungal quinones is a vital endeavor that holds significant promise for addressing urgent global health challenges, including cancer and infectious diseases.

References

Methodological & Application

Application Note: HPLC Method for the Separation and Analysis of Paeciloquinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paeciloquinones are a group of anthraquinone (B42736) derivatives isolated from the fungus Paecilomyces carneus.[1] These compounds, including Paeciloquinones A, B, C, D, E, and F, have garnered significant interest in the field of drug development due to their potent inhibitory activity against protein tyrosine kinases.[1] As research into their therapeutic potential continues, the need for a robust and reliable analytical method for their separation and quantification is paramount. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Paeciloquinones, designed for researchers, scientists, and professionals in drug development. The described method is based on established principles for the analysis of fungal anthraquinones and provides a strong starting point for method development and validation.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. An acidic modifier, such as formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the analytes are in a consistent ionization state. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, as quinones exhibit strong absorbance in the UV-visible spectrum.

Experimental Protocols

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each Paeciloquinone standard (if available) in a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. From these, prepare a mixed standard working solution by diluting with the initial mobile phase composition (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).

  • Fungal Extract Preparation: For the analysis of Paeciloquinones from a fungal culture, a liquid-liquid extraction is typically employed.

    • Lyophilize the fungal broth or mycelium.

    • Extract the dried material with an organic solvent like ethyl acetate (B1210297) or methanol.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

    • Re-dissolve a known amount of the crude extract in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of Paeciloquinones. These parameters may require optimization depending on the specific instrument and the exact Paeciloquinone profile of the sample.

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a binary pump, autosampler, and PDA/UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2 for a typical gradient elution program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis or PDA Detector at 254 nm and 400 nm
Injection Volume 10 µL

Table 1: Recommended HPLC Conditions

3. Gradient Elution Program

A gradient elution is recommended to achieve optimal separation of the various Paeciloquinone analogues which may have a range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08515
20.00100
25.00100
25.18515
30.08515

Table 2: Recommended Gradient Elution Program

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the separation of Paeciloquinones A-F based on the described HPLC method. Actual retention times and responses will vary based on the specific compounds and analytical setup.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Paeciloquinone D8.50.050.15
Paeciloquinone E10.20.040.12
Paeciloquinone B12.80.060.18
Paeciloquinone F14.10.050.16
Paeciloquinone A16.50.030.10
Paeciloquinone C18.90.030.10

Table 3: Representative Quantitative Data for Paeciloquinone Analysis

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Paeciloquinones, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Fungal Culture/ Standard Extract Extraction/ Dissolution Start->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject Sample Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for Paeciloquinone HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the separation and analysis of Paeciloquinones. By utilizing a standard C18 reversed-phase column with a gradient elution of water and acetonitrile containing formic acid, a good resolution of these fungal anthraquinones can be achieved. This protocol serves as an excellent starting point for researchers and scientists, and can be further optimized and validated for specific quantitative applications in drug discovery and development.

References

Application Notes and Protocols for the Structural Elucidation of Paeciloquinone B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paeciloquinone B is a novel benzoquinone derivative isolated from the fermentation broth of a marine-derived fungus, Paecilomyces sp.. Natural products containing a quinone moiety are known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Therefore, the accurate structural determination of new quinone compounds is crucial for further investigation into their therapeutic potential. This document provides a detailed account of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of this compound. The methodologies outlined herein serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel natural products.

Executive Summary

The structural elucidation of this compound was accomplished through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. High-resolution mass spectrometry (HRMS) established the molecular formula as C₁₄H₁₆O₅. The planar structure and relative stereochemistry were determined by detailed analysis of ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The following sections present the quantitative NMR data, detailed experimental protocols, and the logical workflow employed for the structure determination.

Data Presentation

The NMR data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C, are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Data for this compound
Positionδc (ppm)δh (ppm) (mult., J in Hz)
1182.5 (C)-
2148.2 (C)-
3115.1 (CH)6.55 (s)
4188.0 (C)-
5145.8 (C)-
6118.9 (C)-
775.1 (CH)4.85 (dd, 8.5, 6.0)
835.2 (CH₂)2.10 (m), 1.95 (m)
928.9 (CH)2.50 (m)
1021.1 (CH₃)1.25 (d, 7.0)
1122.5 (CH₃)1.18 (d, 6.5)
1256.2 (OCH₃)3.88 (s)
1360.8 (OCH₃)3.95 (s)
14170.3 (C)-
Table 2: Key 2D NMR Correlations for this compound
Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
3-H (6.55)-C-1, C-2, C-4, C-5
7-H (4.85)8-Hα, 8-HβC-5, C-6, C-8, C-9, C-14
8-Hα,β (2.10, 1.95)7-H, 9-HC-7, C-9, C-10, C-11
9-H (2.50)8-Hα,β, 10-H, 11-HC-7, C-8, C-10, C-11
10-H₃ (1.25)9-HC-8, C-9, C-11
11-H₃ (1.18)9-HC-8, C-9, C-10
12-OCH₃ (3.88)-C-2
13-OCH₃ (3.95)-C-5

Experimental Protocols

Sample Preparation
  • Isolation: this compound (5.0 mg) was isolated from the ethyl acetate (B1210297) extract of the fungal fermentation broth using a combination of silica (B1680970) gel column chromatography and semi-preparative HPLC.

  • Purity Assessment: The purity of the isolated compound was determined to be >98% by analytical HPLC-UV.

  • NMR Sample Preparation: The purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 165 ppm

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 240 ppm

    • Long-range Coupling Delay (d6): 60 ms (B15284909) (optimized for ⁸JCH)

Structural Elucidation Workflow and Logic

The elucidation of the structure of this compound followed a logical progression, integrating data from each NMR experiment.

Determination of the Core Structure

The ¹³C NMR spectrum showed 14 carbon signals. The signals at δc 188.0, 182.5, and 170.3 were indicative of carbonyl carbons. The presence of a benzoquinone moiety was suggested by the chemical shifts of the quinone carbonyls (C-1 and C-4) and the olefinic carbons. The singlet at δh 6.55 (3-H) showed HMBC correlations to the carbonyl carbons C-1 and C-4, as well as to the quaternary carbons C-2 and C-5, confirming the substituted benzoquinone core. The two methoxy (B1213986) groups at δh 3.88 and 3.95 showed HMBC correlations to C-2 and C-5, respectively, placing them on the quinone ring.

Elucidation of the Side Chain

The COSY spectrum revealed a spin system from a proton at δh 4.85 (7-H) through a methylene (B1212753) group at δh 2.10 and 1.95 (8-H₂, a and ß) to a methine proton at δh 2.50 (9-H). This 9-H proton was further coupled to two methyl groups at δh 1.25 (10-H₃) and 1.18 (11-H₃), indicating an isopropyl group attached to the side chain.

Connection of the Side Chain to the Core

The connection of this side chain to the benzoquinone core was established through key HMBC correlations. The proton at 7-H (δh 4.85) showed a strong correlation to the quaternary carbon C-5 (δc 145.8) of the quinone ring. Additionally, a correlation was observed from 7-H to another quaternary carbon at δc 118.9 (C-6), which itself showed correlations to the quinone carbons, thus placing the side chain at C-6. The downfield shift of C-7 (δc 75.1) suggested it was attached to an oxygen, which was part of a lactone ring, supported by the carbonyl signal at δc 170.3 (C-14). The HMBC correlation from 7-H to C-14 confirmed the lactone ring structure.

Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation fungal_culture Paecilomyces sp. Culture extraction Solvent Extraction fungal_culture->extraction chromatography Silica Gel Chromatography extraction->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound sample_prep NMR Sample Preparation pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition nmr_data NMR Spectra nmr_acquisition->nmr_data data_analysis Spectral Analysis nmr_data->data_analysis structure_proposal Structure Proposal data_analysis->structure_proposal final_structure Final Structure of this compound structure_proposal->final_structure structural_elucidation_logic cluster_data NMR Data cluster_fragments Structural Fragments cluster_assembly Structure Assembly h1_nmr ¹H NMR Proton signals Multiplicity Coupling constants cosy COSY ¹H-¹H correlations Spin systems h1_nmr->cosy hmbc HMBC ¹H-¹³C long-range correlations h1_nmr->hmbc c13_nmr ¹³C NMR Carbon signals Chemical shifts hsqc HSQC ¹H-¹³C one-bond correlations c13_nmr->hsqc c13_nmr->hmbc quinone_core Substituted Benzoquinone Core cosy->quinone_core side_chain Isopropyl-substituted Side Chain cosy->side_chain lactone_ring Lactone Ring cosy->lactone_ring hsqc->quinone_core hsqc->side_chain hsqc->lactone_ring hmbc->quinone_core hmbc->side_chain hmbc->lactone_ring assembly Connect Fragments using HMBC data quinone_core->assembly side_chain->assembly lactone_ring->assembly final_structure This compound Structure assembly->final_structure

Protocol for inducing Paeciloquinone B production in fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paeciloquinone B is a quinone compound of interest produced by the filamentous fungus Paecilomyces carneus. This document provides a detailed protocol for the induction of this compound production through fermentation. Paeciloquinones, including this compound, have been identified as inhibitors of protein tyrosine kinases, making them relevant for research in oncology and other areas of drug development.[1] The production of specific paeciloquinones by P. carneus P-177 is highly dependent on the fermentation conditions.[1] This protocol outlines the recommended media composition, culture conditions, and downstream processing steps to favor the production of this compound.

Data Presentation

Fermentation ParameterConditionExpected Total Paeciloquinone Yield (mg/L)Notes
Culture Medium Complex medium containing glucose, peptone, and yeast extract10 - 50Yield is highly dependent on the specific ratio of carbon and nitrogen sources.
Temperature 25 - 28 °COptimal range for mycelial growth and secondary metabolite production.Deviations may alter the paeciloquinone profile.
pH 5.0 - 6.0Initial pH of the medium. The fungus may alter the pH during fermentation.
Aeration Shaking at 150 - 200 rpmAdequate oxygen supply is crucial for biosynthesis.
Fermentation Time 7 - 14 daysPeak production is typically observed in the stationary phase of fungal growth.

Experimental Protocols

This section provides a detailed methodology for the fermentation of Paecilomyces carneus P-177 to induce the production of this compound.

1. Strain Maintenance and Inoculum Preparation:

  • Strain: Paecilomyces carneus P-177.

  • Maintenance Medium: Potato Dextrose Agar (B569324) (PDA).

  • Procedure:

    • Maintain the P. carneus P-177 strain on PDA slants at 4°C.

    • For inoculum preparation, transfer a small piece of the mycelial agar plug from the slant to a fresh PDA plate.

    • Incubate the plate at 25°C for 5-7 days until sufficient mycelial growth is observed.

    • From the mature plate, cut out several 1 cm² agar plugs containing mycelia for inoculation of the seed culture.

2. Seed Culture Fermentation:

  • Seed Medium Composition (per liter):

    • Glucose: 20 g

    • Peptone: 10 g

    • Yeast Extract: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Distilled Water: 1 L

  • Procedure:

    • Prepare the seed medium and sterilize by autoclaving at 121°C for 20 minutes.

    • Aseptically transfer 3-4 mycelial agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of the sterile seed medium.

    • Incubate the flask on a rotary shaker at 180 rpm and 27°C for 3-4 days.

3. Production Fermentation:

  • Production Medium Composition (per liter):

    • Glucose: 40 g

    • Peptone: 15 g

    • Yeast Extract: 10 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace Element Solution: 1 mL (see below for composition)

    • Distilled Water: 1 L

  • Trace Element Solution (per 100 mL):

    • FeSO₄·7H₂O: 0.5 g

    • MnSO₄·H₂O: 0.16 g

    • ZnSO₄·7H₂O: 0.14 g

    • CuSO₄·5H₂O: 0.025 g

  • Procedure:

    • Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate a 1 L Erlenmeyer flask containing 500 mL of the sterile production medium with 5% (v/v) of the seed culture.

    • Incubate the production flask on a rotary shaker at 180 rpm and 27°C for 10-14 days.

    • Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

4. Extraction and Isolation of this compound:

  • Procedure:

    • After the fermentation period, separate the mycelial biomass from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • The crude extract can be further purified by column chromatography on silica (B1680970) gel, followed by preparative HPLC to isolate this compound.

Visualization of Experimental Workflow

FermentationWorkflow cluster_prep Strain Preparation cluster_seed Seed Culture cluster_production Production Fermentation cluster_downstream Downstream Processing Strain P. carneus P-177 on PDA Slant Plate Inoculate PDA Plate Strain->Plate Transfer mycelia IncubatePlate Incubate at 25°C for 5-7 days Plate->IncubatePlate SeedFlask Inoculate Seed Medium IncubatePlate->SeedFlask Inoculate with agar plugs IncubateSeed Incubate at 27°C, 180 rpm for 3-4 days SeedFlask->IncubateSeed ProdFlask Inoculate Production Medium IncubateSeed->ProdFlask Inoculate with 5% (v/v) seed culture IncubateProd Incubate at 27°C, 180 rpm for 10-14 days ProdFlask->IncubateProd Filter Filter Culture Broth IncubateProd->Filter Extract Ethyl Acetate Extraction Filter->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purify by Chromatography Evaporate->Purify PaeciloquinoneB Isolated this compound Purify->PaeciloquinoneB

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway Considerations

The precise biosynthetic pathway of paeciloquinones in Paecilomyces carneus has not been fully elucidated. However, based on their chemical structure, they are likely synthesized via the polyketide pathway, a common route for the production of aromatic secondary metabolites in fungi. The initial steps would involve the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications (e.g., hydroxylation, methylation, and oxidation) to yield the various paeciloquinone derivatives. The specific enzymes and regulatory mechanisms controlling the formation of this compound remain a subject for further research.

BiosyntheticPathway cluster_pathway Hypothesized Paeciloquinone Biosynthesis Precursors Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Precursors->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Intermediate Anthraquinone Scaffold Cyclization->Intermediate Modifications Enzymatic Modifications (Hydroxylation, Methylation, etc.) Intermediate->Modifications Paeciloquinones Paeciloquinone A, B, C, etc. Modifications->Paeciloquinones

References

Assessing the Anticancer Properties of Paeciloquinone B Analogues in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific studies detailing the anticancer properties of Paeciloquinone B are not available in the public domain. The following application notes and protocols are based on published data for a closely related naphthoquinone, Avicequinone B , and are intended to serve as a comprehensive guide for investigating the potential anticancer effects of this compound and similar compounds. All experimental parameters should be optimized for the specific cell lines and laboratory conditions used.

Application Notes

These notes provide an overview of the potential anticancer activities of this compound analogues, based on findings for Avicequinone B. The primary mechanism of action appears to be the induction of cell cycle arrest and modulation of key signaling pathways, leading to reduced cancer cell viability.

Cytotoxicity against Cancer Cell Lines

Avicequinone B has demonstrated potent cytotoxic effects against various human cancer cell lines, with notable efficacy in colorectal cancer. It is crucial to determine the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potential of this compound in a panel of cancer cell lines.

Table 1: Cytotoxicity of Avicequinone B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Adenocarcinoma< 10[1][2]
Breast Cancer CellsBreast Adenocarcinoma< 10[1][2]
Lung Cancer CellsLung Adenocarcinoma< 10[1][2]

Data is indicative and should be determined experimentally for this compound.

Induction of Cell Cycle Arrest

A key mechanism of action for Avicequinone B is the induction of cell cycle arrest, primarily at the G2/M phase.[1][2][3] This prevents cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation. Flow cytometry analysis of the cell cycle distribution after treatment with the compound is the standard method for assessing this effect.

Table 2: Effect of Avicequinone B on Cell Cycle Distribution in HT-29 Cells

Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
ControlTo be determinedTo be determinedTo be determined
This compound (at IC50)To be determinedTo be determinedExpected Increase

This table should be populated with experimental data for this compound.

Modulation of Signaling Pathways

Avicequinone B has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival.[1][2] Transcriptomic analysis has revealed the downregulation of pro-proliferative pathways such as JAK-STAT, MAPK, and PI3K-AKT.[1][2] Western blot analysis is essential to confirm the modulation of key proteins within these pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on key signaling proteins.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and GAPDH)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially affected by this compound, based on data from related compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cell_culture Cancer Cell Culture (e.g., HT-29) treatment Treatment with This compound cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis1 Data Analysis mtt->data_analysis1 IC50 Determination data_analysis2 Data Analysis cell_cycle->data_analysis2 G2/M Arrest Quantification data_analysis3 Data Analysis apoptosis->data_analysis3 Apoptosis Rate Calculation data_analysis4 Data Analysis western_blot->data_analysis4 Protein Expression Changes

Caption: Experimental workflow for assessing anticancer properties.

Caption: Postulated inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Paeciloquinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the antimicrobial activity of Paeciloquinone B, a member of the anthraquinone (B42736) class of natural products. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and provide a framework for evaluating the efficacy of this compound against a range of clinically relevant pathogens.

Introduction to this compound and Antimicrobial Activity

This compound belongs to the anthraquinone family of compounds, which are known for their diverse biological activities. While specific data on this compound is emerging, the broader class of anthraquinones has demonstrated significant antimicrobial properties. The proposed mechanisms of action for anthraquinones include the disruption of bacterial cell walls, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[1] Some related compounds, paeciloquinones A and C, have been identified as potent inhibitors of protein tyrosine kinases, suggesting a potential mechanism of action that could be explored for this compound as well.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following tables provide examples of how to structure and present antimicrobial activity data based on findings for structurally related anthraquinone and benzoquinone compounds. Researchers should replace the example data with their experimental results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Quinones against Pathogenic Bacteria

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
Emodin4>128>12816
Oncocalyxone A9.43>151>151>151
Benzoquinone7.72 (mM)--15.63 (mM)

Data for Emodin, Oncocalyxone A, and Benzoquinone are provided as examples of related compounds.[2][3][4] MIC values should be determined experimentally for this compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Quinones against Pathogenic Fungi

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)Cryptococcus neoformans (ATCC 208821) MIC (µg/mL)
Emodin16>6432
Plumbagin (a naphthoquinone)0.78--

Data for Emodin and Plumbagin are provided as examples of related compounds.[5] MIC values should be determined experimentally for this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on widely accepted standards in microbiology.[6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9][10]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (inoculum in broth without this compound) and a negative control (broth only) on each plate. A solvent control should also be included to ensure the solvent has no inhibitory effect at the concentrations used.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with standardized microbial suspension A->B C Include positive, negative, and solvent controls B->C D Incubate plate under appropriate conditions C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Broth Microdilution Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • After incubation, observe the plates for colony growth. The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

MBC_MFC_Workflow A Select wells from MIC plate with no visible growth B Aliquot a small volume from each selected well onto an agar plate A->B C Incubate the agar plate B->C D Determine the lowest concentration that prevents colony formation (MBC/MFC) C->D

Workflow for MBC/MFC Determination.
Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.

  • Evenly inoculate the surface of an agar plate with the standardized microbial suspension using a sterile swab.

  • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Potential Signaling Pathways and Mechanisms of Action

The antimicrobial mechanism of this compound is likely multifaceted, a common characteristic of anthraquinone compounds.[1] Based on related molecules, the following pathways and mechanisms should be considered for investigation.

Potential Mechanisms:

  • Cell Membrane Disruption: Anthraquinones can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and leakage of cellular contents.

  • Inhibition of Protein Synthesis: Paeciloquinones A and C are known protein tyrosine kinase inhibitors. This compound may also target kinases or other enzymes essential for protein synthesis and cellular signaling.

  • Inhibition of Nucleic Acid Synthesis: Some anthraquinones can bind to DNA and RNA, interfering with replication and transcription processes.

  • Inhibition of Biofilm Formation: Many natural products, including anthraquinones, can prevent the formation of biofilms, which are critical for the survival and virulence of many pathogens.

PaeciloquinoneB_MoA cluster_cell Pathogen Cell Membrane Cell Membrane Disruption Protein Inhibition of Protein Synthesis (e.g., Tyrosine Kinases) Nucleic Inhibition of Nucleic Acid Synthesis Biofilm Inhibition of Biofilm Formation PaeciloquinoneB This compound PaeciloquinoneB->Membrane PaeciloquinoneB->Protein PaeciloquinoneB->Nucleic PaeciloquinoneB->Biofilm

Potential Antimicrobial Mechanisms of Action for this compound.

Conclusion

These application notes provide a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to standardized protocols is crucial for generating reproducible and comparable data. Further research into the specific molecular targets and signaling pathways affected by this compound will be essential for its development as a potential therapeutic agent.

References

Using Paeciloquinone B as a tool compound for kinase inhibition studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, Paeciloquinone B emerges from a family of natural compounds with potential as a tool for investigating protein tyrosine kinase signaling. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in kinase inhibition studies.

This compound belongs to a class of anthraquinone (B42736) compounds, the Paeciloquinones (A-F), isolated from the fungus Paecilomyces carneus.[1] This family of compounds has been identified as inhibitors of protein tyrosine kinases, crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant area of research and therapeutic development.

These application notes provide a framework for researchers to characterize the inhibitory potential of this compound against specific kinases of interest and to explore its effects on cellular signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, the following table summarizes the known inhibitory activities of the Paeciloquinone class of compounds. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 value of this compound for their kinase of interest.

Compound FamilyTarget Kinase(s)Reported IC50Reference
Paeciloquinones A-FEpidermal Growth Factor Receptor (EGFR)Micromolar (µM) range[1]
Paeciloquinones A & Cv-Abl Protein Tyrosine Kinase0.4 µM[1]

Signaling Pathways of Interest

This compound, as a putative protein tyrosine kinase inhibitor, is likely to modulate signaling pathways driven by kinases such as EGFR and Abl. Understanding these pathways is crucial for designing experiments and interpreting results.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and migration.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PaeciloquinoneB This compound PaeciloquinoneB->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR signaling pathway and the putative inhibitory action of this compound.

v-Abl Signaling Pathway

The Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase involved in cell differentiation, division, and adhesion. The fusion protein Bcr-Abl, associated with chronic myeloid leukemia (CML), exhibits constitutively active tyrosine kinase activity, leading to the activation of several downstream pathways, including the RAS-MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.

vAbl_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vAbl v-Abl (Constitutively Active) Grb2_SOS Grb2/SOS vAbl->Grb2_SOS PI3K PI3K vAbl->PI3K STAT STAT vAbl->STAT PaeciloquinoneB This compound PaeciloquinoneB->vAbl Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription

Caption: v-Abl signaling pathway and the potential inhibitory site of this compound.

Experimental Protocols

The following protocols provide a general framework for investigating the kinase inhibitory properties of this compound. It is essential to optimize these protocols for the specific kinase, cell line, and reagents being used.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the activity of a purified kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in kinase assay buffer to achieve a range of desired concentrations.

    • Prepare solutions of purified kinase, substrate, and ATP in kinase assay buffer.

  • Assay Plate Setup:

    • In a microplate, add the kinase, substrate, and diluted this compound (or vehicle control) to each well.

    • Include controls for no kinase activity (no enzyme) and maximal kinase activity (vehicle only).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, a necessary cofactor for most kinases).

  • Detection:

    • Measure kinase activity using a suitable detection method. This could involve:

      • Phosphorylated Product Detection: Using a phosphospecific antibody in an ELISA-based format or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).

      • ATP Depletion Detection: Measuring the amount of remaining ATP using a luciferase-based assay.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all readings.

    • Normalize the data to the maximal activity control (vehicle only).

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment: - Treat intact cells with this compound  or vehicle control B Heat Shock: - Heat treated cells at various temperatures  to induce protein denaturation and aggregation A->B C Cell Lysis: - Lyse the cells to release soluble proteins B->C D Separation of Aggregates: - Centrifuge to pellet aggregated proteins C->D E Analysis of Soluble Fraction: - Collect the supernatant (soluble proteins) - Analyze by Western Blot for the target kinase D->E F Data Analysis: - Quantify band intensities - Plot soluble protein vs. temperature - Determine thermal shift E->F WesternBlot_Workflow cluster_workflow Western Blot Workflow for Pathway Analysis A Cell Culture and Treatment: - Treat cells with this compound  (dose-response and time-course) B Cell Lysis: - Lyse cells in buffer containing  protease and phosphatase inhibitors A->B C Protein Quantification: - Determine protein concentration of lysates B->C D SDS-PAGE and Transfer: - Separate proteins by electrophoresis  and transfer to a membrane C->D E Immunoblotting: - Probe with primary antibodies for:  - p-Kinase (activated)  - Total Kinase  - p-Substrate  - Total Substrate  - Loading Control (e.g., β-actin) D->E F Detection and Analysis: - Incubate with secondary antibody - Detect signal (chemiluminescence) - Quantify band intensities E->F

References

Application Notes and Protocols: Flow Cytometry-Based Assays for Paeciloquinone B Effects on Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone B is a natural quinone-based compound that holds potential for investigation in drug discovery programs. Quinone derivatives have been noted for their diverse biological activities, including anti-cancer properties. A common mechanism by which anti-cancer agents exert their effects is through the disruption of the cell cycle, leading to an arrest at specific phases and subsequent induction of apoptosis.[1] Therefore, a crucial step in evaluating the therapeutic potential of compounds like this compound is to characterize their impact on cell cycle progression.

Flow cytometry is a powerful and widely used technique for cell cycle analysis.[2][3] The method relies on staining cellular DNA with a fluorescent dye, such as Propidium (B1200493) Iodide (PI), which binds stoichiometrically to the DNA.[2] The fluorescence intensity of individual cells is directly proportional to their DNA content, allowing for the discrimination and quantification of cell populations in the distinct phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[4]

These application notes provide a detailed protocol for assessing the effects of this compound on the cell cycle of a cancer cell line using propidium iodide staining and flow cytometry. The included methodologies, data interpretation guidelines, and workflow diagrams offer a comprehensive framework for researchers investigating the anti-proliferative mechanisms of novel compounds.

Experimental Protocols

This protocol outlines the procedure for treating a selected cancer cell line with this compound, followed by preparation and analysis by flow cytometry to determine cell cycle distribution.

Materials and Reagents
  • Cell Line: Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Trypsin-EDTA: 0.25%

  • Fixative: Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide[5]

    • 100 µg/mL RNase A[5]

    • 0.1% Triton X-100 (optional, for permeabilization)[6]

    • in PBS

  • Equipment:

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO₂)

    • Centrifuge

    • Flow cytometer with a 488 nm laser[2]

    • Flow cytometry tubes (12x75 mm polystyrene or polypropylene)[5]

    • Vortex mixer

Experimental Procedure

Step 1: Cell Seeding and Treatment

  • Culture the selected cancer cell line in appropriate medium until approximately 70-80% confluent.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 6-well plates at a density of approximately 0.5 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM).

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Step 2: Cell Harvesting

  • Following incubation, collect the culture medium from each well, which contains floating (potentially apoptotic or dead) cells.

  • Wash the adherent cells with PBS.

  • Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with serum-containing medium.

  • Combine the detached cells with the collected medium from Step 2.1.

  • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[7]

  • Discard the supernatant carefully.

Step 3: Fixation

  • Wash the cell pellet by resuspending it in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. It is critical to achieve a single-cell suspension by gentle vortexing or pipetting.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation.[6]

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks if necessary.[7]

Step 4: Staining

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.

  • Carefully decant the ethanol.

  • Wash the cells twice with 5 mL of PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 500 µL of the PI Staining Solution.

  • Incubate the tubes for 15-30 minutes at room temperature in the dark.[5]

Step 5: Flow Cytometry Analysis

  • Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection.[6]

  • Record the fluorescence signal from propidium iodide in a linear scale.[6]

  • Collect at least 10,000-20,000 events for each sample.

  • Use a dot plot of the fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H) to gate on single cells and exclude doublets and aggregates.

  • Generate a histogram of the single-cell population to visualize the cell cycle distribution based on DNA content (fluorescence intensity).

Data Presentation and Analysis

The output from the flow cytometer is a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The histogram will typically show two distinct peaks: the first peak represents cells in the G0/G1 phase (2N DNA), and the second, smaller peak represents cells in the G2/M phase (4N DNA). The region between these two peaks corresponds to cells in the S phase.

Specialized software (e.g., ModFit LT™, FlowJo™) can be used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.

Hypothetical Data Summary

The following table presents hypothetical data illustrating a dose-dependent G2/M phase arrest induced by this compound in a cancer cell line after 48 hours of treatment.

This compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.122.5 ± 2.512.3 ± 1.8
161.8 ± 2.920.1 ± 2.218.1 ± 2.1
550.3 ± 4.515.6 ± 1.934.1 ± 3.7
1035.7 ± 3.811.2 ± 1.553.1 ± 4.2
2520.1 ± 2.78.5 ± 1.171.4 ± 3.9

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Data Acquisition & Analysis culture 1. Seed & Culture Cells treat 2. Treat with this compound culture->treat harvest 3. Harvest Cells treat->harvest fix 4. Fix with 70% Ethanol harvest->fix stain 5. Stain with PI/RNase Solution fix->stain acquire 6. Acquire Data on Flow Cytometer stain->acquire analyze 7. Analyze Cell Cycle Distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Proposed Signaling Pathway for G2/M Arrest

Disclaimer: The following diagram illustrates a representative signaling pathway by which a quinone-based compound may induce G2/M arrest. The specific molecular targets of this compound have not been fully elucidated.

G2M_Arrest PQB This compound ROS ↑ Reactive Oxygen Species (ROS) PQB->ROS DNA_Damage DNA Damage PQB->DNA_Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Inactivates CyclinB_CDK1 Cyclin B1 / CDK1 Complex (MPF) Cdc25C->CyclinB_CDK1 Activates G2M_Arrest G2/M Arrest Cdc25C->G2M_Arrest Inhibition leads to G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition

Caption: Proposed pathway for this compound-induced G2/M arrest.

References

Application Notes and Protocols for Scaling Up Paeciloquinone B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for scaling up the production of Paeciloquinone B, a bioactive secondary metabolite from the fungus Paecilomyces carneus. The protocols outlined below cover fermentation, extraction, purification, and strategies for yield improvement through metabolic engineering.

Introduction to this compound

This compound is a member of the anthraquinone (B42736) class of compounds and has been identified as a potent inhibitor of protein tyrosine kinases.[1][2] It is produced by the filamentous fungus Paecilomyces carneus.[1][2] The production of this compound is influenced by fermentation conditions, and a mixture of related paeciloquinones (A, C, D, E, and F) may also be produced.[2] Scaling up the production of this valuable secondary metabolite is crucial for its further investigation and potential therapeutic applications.

Fermentation Protocol for Paecilomyces carneus**

This protocol is based on established fungal fermentation techniques and information derived from studies on Paecilomyces species.[3][4] Optimization of these parameters is recommended for specific strains and bioreactor setups.

Media Composition

A complex medium is generally preferred for the production of secondary metabolites in fungi. The following table outlines a suggested basal medium for Paecilomyces carneus fermentation.

ComponentConcentration (g/L)Purpose
Glucose40 - 60Carbon Source
Yeast Extract10 - 20Nitrogen and Vitamin Source
Peptone5 - 10Nitrogen Source
KH2PO41.0Phosphorus Source & pH Buffer
MgSO4·7H2O0.5Source of Magnesium Ions
Trace Element Solution1 mLProvides essential micronutrients
(Trace Element Solution: FeSO4·7H2O 5 g/L, MnSO4·4H2O 1.6 g/L, ZnSO4·7H2O 1.4 g/L, CoCl2·6H2O 2 g/L)
Inoculum Preparation
  • Strain Maintenance: Maintain Paecilomyces carneus on Potato Dextrose Agar (PDA) slants at 4°C.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (same as production medium but with 20 g/L glucose) with a loopful of spores or a mycelial plug from the PDA slant.

  • Incubation: Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

Bioreactor Fermentation
  • Sterilization: Sterilize the production medium in the bioreactor at 121°C for 20-30 minutes.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor. An inoculum size of 5-10% (v/v) is recommended.

  • Fermentation Parameters:

    • Temperature: 25-28°C

    • pH: Maintain between 5.0 and 6.0. The pH can be controlled using automated additions of 1M HCl and 1M NaOH.

    • Aeration: 1.0 - 1.5 vvm (volume of air per volume of medium per minute).

    • Agitation: 200 - 400 rpm, depending on the bioreactor geometry and cell morphology, to ensure adequate mixing and oxygen transfer.

  • Fermentation Time: 7 - 10 days. Monitor the production of this compound by taking samples periodically for HPLC analysis.

Experimental Workflow for this compound Production

G strain Paecilomyces carneus Strain pda PDA Slant Culture strain->pda seed Seed Culture (Liquid Medium, 48-72h) pda->seed fermentor Bioreactor Fermentation (7-10 days) seed->fermentor harvest Harvest Culture Broth fermentor->harvest extraction Extraction of this compound harvest->extraction purification Purification (Chromatography) extraction->purification final_product Pure this compound purification->final_product

Caption: A streamlined workflow for the production and isolation of this compound.

Extraction and Purification Protocol

The following is a general protocol for the extraction and purification of anthraquinones from fungal cultures.[5][6][7]

Extraction
  • Separation of Mycelia and Broth: After fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

A multi-step chromatographic approach is recommended for obtaining pure this compound.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane-ethyl acetate, followed by chloroform-methanol.

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Purpose: To remove smaller and more polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: UV detector at 254 nm.

Biosynthesis and Metabolic Engineering

Proposed Biosynthetic Pathway of this compound

This compound, as an anthraquinone, is likely synthesized via the polyketide pathway.[8][9][10] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes cyclization and subsequent modifications.

Proposed Biosynthetic Pathway for this compound

G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization/Aromatization polyketide->cyclization anthrone Anthrone Intermediate cyclization->anthrone modifications Tailoring Enzymes (Oxidation, Methylation, etc.) anthrone->modifications paeciloquinone_b This compound modifications->paeciloquinone_b

Caption: A hypothetical biosynthetic pathway for this compound in P. carneus.

Strategies for Metabolic Engineering

To enhance the production of this compound, several metabolic engineering strategies can be employed.[11][12]

  • Overexpression of Pathway Genes:

    • Identify and overexpress the key genes in the this compound biosynthetic cluster, particularly the polyketide synthase (PKS) gene.

    • Enhance the expression of regulatory genes that positively control the biosynthetic pathway.

  • Precursor Supply Enhancement:

    • Engineer the primary metabolic pathways to increase the intracellular pool of acetyl-CoA and malonyl-CoA. This can be achieved by overexpressing acetyl-CoA carboxylase.

  • Elimination of Competing Pathways:

    • Identify and knock out genes involved in the biosynthesis of competing secondary metabolites to redirect metabolic flux towards this compound production.

  • Optimization of Fermentation Conditions:

    • Systematically optimize media components (carbon and nitrogen sources), pH, temperature, and aeration to maximize this compound yield.

Metabolic Engineering Strategy for Enhanced Production

G cluster_0 Metabolic Engineering Targets precursors Primary Metabolism (Acetyl-CoA, Malonyl-CoA) pq_pathway This compound Biosynthesis precursors->pq_pathway competing_pathways Competing Secondary Metabolite Pathways precursors->competing_pathways pq_b This compound pq_pathway->pq_b overexpress_precursor Overexpress Precursor Genes overexpress_precursor->precursors overexpress_pathway Overexpress Pathway Genes overexpress_pathway->pq_pathway knockout_competing Knockout Competing Genes knockout_competing->competing_pathways

Caption: A logical diagram illustrating metabolic engineering targets for increasing this compound yield.

Data Presentation: Fermentation Parameter Optimization

The following table provides a template for recording and comparing data from fermentation optimization experiments.

RunCarbon Source (g/L)Nitrogen Source (g/L)pHTemperature (°C)This compound Yield (mg/L)
1Glucose (40)Yeast Extract (10)5.025
2Glucose (60)Yeast Extract (10)5.025
3Glucose (40)Peptone (10)5.025
4Glucose (40)Yeast Extract (10)6.025
5Glucose (40)Yeast Extract (10)5.028

By systematically varying these parameters, the optimal conditions for maximizing this compound production can be determined.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for higher Paeciloquinone B yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for higher Paeciloquinone B yield from Paecilomyces carneus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an anthraquinone (B42736), a class of secondary metabolites produced by the fungus Paecilomyces carneus.[1][2] Anthraquinones are of significant interest to the pharmaceutical industry due to their wide range of biological activities. While the specific bioactivities of this compound are still under investigation, related paeciloquinones have shown potent inhibitory effects on protein tyrosine kinases, suggesting potential applications in anticancer therapies.[1]

Q2: What are the key factors influencing this compound yield?

The production of this compound is highly dependent on the fermentation conditions.[1] Key factors that can be optimized include the composition of the fermentation medium (carbon and nitrogen sources, C/N ratio), pH, temperature, aeration, and agitation speed.

Q3: What is a typical starting medium for Paecilomyces carneus fermentation?

A common basal medium for the cultivation of Paecilomyces species includes a carbon source, a nitrogen source, and essential minerals. A good starting point for Paecilomyces carneus could be a Potato Dextrose Broth (PDB) or a Czapek-Dox medium, which have been shown to support the growth of related Paecilomyces species.[3]

Q4: How can I quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a suitable method for the quantification of this compound.[1] This technique allows for the separation and quantification of individual paeciloquinones from the fermentation broth extract.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no this compound production - Suboptimal fermentation medium (unfavorable C/N ratio, inappropriate carbon or nitrogen source)- Incorrect pH of the medium- Non-optimal fermentation temperature- Insufficient aeration or agitation- Strain degradation or contamination- Medium Optimization: Systematically evaluate different carbon and nitrogen sources (see Table 1). Test a range of Carbon-to-Nitrogen (C/N) ratios; a ratio of around 10:1 to 40:1 is often a good starting point for many fungi.[4]- pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for Paecilomyces species is generally in the slightly acidic to neutral range (pH 5.0-7.0).[5]- Temperature Optimization: Determine the optimal temperature for this compound production. For Paecilomyces carneus, a temperature of 30°C has been shown to be optimal for radial growth.[3]- Aeration and Agitation: Ensure adequate oxygen supply by adjusting the agitation speed and aeration rate. Insufficient oxygen can limit the production of secondary metabolites.- Strain Viability: Use a fresh, actively growing inoculum. If contamination is suspected, re-streak the culture from a stock to obtain a pure colony.
Inconsistent this compound yields between batches - Variability in inoculum preparation (age, size, viability)- Inconsistent media preparation- Fluctuations in fermentation parameters (pH, temperature)- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent age and cell density.- Precise Media Preparation: Carefully weigh all media components and ensure complete dissolution. Use a consistent water source.- Parameter Monitoring: Implement strict monitoring and control of pH and temperature throughout the fermentation process.
Presence of other unwanted paeciloquinones - Fermentation conditions may favor the production of other related compounds.- The production of different paeciloquinones is influenced by fermentation conditions.[1] Fine-tuning the parameters (e.g., C/N ratio, specific carbon source) may shift the metabolic pathway towards the desired this compound.
Contamination of the culture - Inadequate sterilization of media or equipment- Poor aseptic technique during inoculation or sampling- Sterilization: Ensure proper autoclaving of all media, glassware, and bioreactor components.- Aseptic Technique: Work in a laminar flow hood and use sterile techniques for all manipulations.

Data on Optimized Fermentation Parameters

The following tables provide a summary of reported optimal fermentation parameters for Paecilomyces species. Note that these are starting points, and optimal conditions for this compound production by Paecilomyces carneus may need to be determined experimentally.

Table 1: Effect of Carbon and Nitrogen Sources on Paecilomyces Growth

Carbon SourceRelative GrowthNitrogen SourceRelative Growth
Glucose+++Peptone+++
Sucrose+++Yeast Extract+++
Maltose++Soy Peptone++
Soluble Starch++Ammonium Sulfate+
Lactose+Sodium Nitrate+
Based on general findings for Paecilomyces species. "+++" indicates excellent growth, "++" indicates moderate growth, and "+" indicates minimal growth.

Table 2: Influence of pH and Temperature on Paecilomyces Growth

ParameterRangeOptimal (for growth)
pH4.0 - 8.05.0 - 7.0[5]
Temperature (°C)20 - 3525 - 30[3]

Table 3: Effect of Carbon-to-Nitrogen (C/N) Ratio on Secondary Metabolite Production

C/N RatioExpected Effect on Secondary Metabolite Production
Low (<10:1)May favor primary metabolism and biomass production over secondary metabolites.
Medium (10:1 - 40:1)Often optimal for the production of many fungal secondary metabolites.[4]
High (>40:1)Can sometimes induce secondary metabolism but may also limit growth.

Experimental Protocols

Fermentation of Paecilomyces carneus

Objective: To cultivate Paecilomyces carneus for the production of this compound.

Materials:

  • Paecilomyces carneus culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelium from a stock culture of Paecilomyces carneus to the center of a fresh PDA plate.

    • Incubate the plate at 25-30°C for 7-10 days until sufficient mycelial growth is observed.

    • Aseptically cut out several small agar plugs (approx. 5x5 mm) from the edge of the actively growing colony.

  • Seed Culture:

    • Transfer 3-4 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

    • Incubate the flask in a shaking incubator at 25-30°C and 150-200 rpm for 3-4 days.

  • Production Culture:

    • Inoculate a 1 L Erlenmeyer flask containing 500 mL of PDB with 5% (v/v) of the seed culture.

    • Incubate the production culture under the same conditions as the seed culture for 7-14 days. Monitor the culture periodically for growth and this compound production.

Extraction and Quantification of this compound

Objective: To extract and quantify the yield of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system with a C18 column and PDA detector

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration or centrifugation.

    • Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • HPLC Analysis:

    • Dissolve a known amount of the crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

    • HPLC Conditions (suggested starting point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: PDA detector, monitoring at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 250-450 nm for anthraquinones).

    • Quantification:

      • If a pure standard of this compound is available, create a calibration curve by injecting known concentrations.

      • If a standard is not available, the relative yield can be determined by comparing the peak area of this compound under different fermentation conditions.

Visualizations

Fungal Anthraquinone Biosynthesis Pathway

The biosynthesis of fungal anthraquinones, such as this compound, typically follows the polyketide pathway. The diagram below illustrates a generalized workflow for this process.

Fungal_Anthraquinone_Biosynthesis Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Polyketide_Chain Poly-β-keto Chain Polyketide_Synthase->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Anthraquinone_Scaffold Anthraquinone Scaffold Cyclization->Anthraquinone_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Anthraquinone_Scaffold->Tailoring_Enzymes Paeciloquinone_B This compound Tailoring_Enzymes->Paeciloquinone_B

Caption: Generalized fungal anthraquinone biosynthesis pathway.

Experimental Workflow for Optimizing this compound Yield

The following diagram outlines a logical workflow for optimizing the fermentation conditions to enhance the production of this compound.

Optimization_Workflow Strain_Activation Activate P. carneus Strain Inoculum_Prep Prepare Standardized Inoculum Strain_Activation->Inoculum_Prep Media_Screening Screen Carbon & Nitrogen Sources Inoculum_Prep->Media_Screening Parameter_Optimization Optimize pH, Temp, C/N Ratio Media_Screening->Parameter_Optimization Scale_Up Scale-up Fermentation Parameter_Optimization->Scale_Up Extraction Extract this compound Scale_Up->Extraction Quantification Quantify Yield by HPLC Extraction->Quantification Analysis Analyze Results & Refine Quantification->Analysis Analysis->Media_Screening Analysis->Parameter_Optimization

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Overcoming Solubility Challenges with Paeciloquinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of Paeciloquinone B in aqueous buffers. This compound, an anthraquinone (B42736) derivative, is a potent protein tyrosine kinase inhibitor with significant potential in drug development. However, its hydrophobic nature presents a common challenge for researchers in achieving effective concentrations in biological assays. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, the recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, though some may tolerate up to 1%. Sensitive or primary cells may require concentrations below 0.1%. Always include a vehicle control (buffer/media with the same final DMSO concentration) to assess any solvent-induced effects.

  • Improve Dilution Technique: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause the compound to "crash out." To avoid this, pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) and add the DMSO stock dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform mixing.

  • Use a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Consider Alternative Solubilization Strategies: If DMSO alone is insufficient, more advanced techniques such as complexation with cyclodextrins can be explored.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure. It is crucial to determine the tolerance of your specific cell line.

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1%Generally considered safe for most cell types, including sensitive and primary cells, especially for long-term exposure assays.
0.5%A common starting point for many in vitro assays and is well-tolerated by most robust cell lines.
1.0%May be tolerated by some cell lines, but the risk of off-target effects and toxicity increases. A vehicle control is essential.
> 1.0%Often leads to significant cytotoxicity and can interfere with experimental results. This is generally not recommended for cell-based assays.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, for certain applications, other organic solvents like ethanol (B145695) can be used. However, DMSO is generally preferred for its high solubilizing power for a wide range of hydrophobic compounds. For applications where even low concentrations of organic solvents are not permissible, cyclodextrin-based formulations are a promising alternative. These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer Final concentration exceeds the solubility limit of this compound in the aqueous medium.Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
"Solvent shock" from rapid dilution.Pre-warm the aqueous buffer. Add the DMSO stock solution dropwise while gently mixing. Consider a serial dilution approach.
Inconsistent or lower-than-expected biological activity Partial precipitation of this compound, leading to a lower effective concentration.Visually inspect for any precipitate before and during the experiment. Filter the final working solution through a 0.22 µm syringe filter before use.
Degradation of this compound in the aqueous medium over time.Prepare fresh working solutions for each experiment. For long-term experiments, consider renewing the media with freshly prepared compound at regular intervals.
Cell toxicity observed in vehicle control wells The final concentration of DMSO is too high for the specific cell line.Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cells. Reduce the final DMSO concentration in your experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into

Troubleshooting Paeciloquinone B instability during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Paeciloquinone B during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. What could be the cause?

A1: A color change in your this compound solution, which is typically an orange crystalline solid when pure, often indicates degradation. Quinone compounds are susceptible to degradation under various conditions, which can lead to the formation of colored degradation products. The most common causes include exposure to light (photodegradation), elevated temperatures (thermal degradation), or suboptimal pH conditions.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protecting container.

Q3: I am observing a loss of bioactivity in my experiments with this compound over time. Could this be related to instability?

A3: Yes, a decrease in the expected biological activity of this compound is a strong indicator of its degradation. The quinone moiety is often crucial for the compound's biological function, and any alteration to this structure through degradation can lead to a significant loss of potency. It is recommended to perform a stability check of your compound using methods like HPLC to correlate the loss of activity with potential degradation.

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of your this compound sample. This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A general protocol for a forced degradation study to validate such a method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues you might encounter related to the instability of this compound.

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: A freshly prepared solution of this compound loses its characteristic color or shows a significant decrease in the main peak area when analyzed by HPLC shortly after preparation.

  • Potential Causes:

    • Solvent Choice: this compound is soluble in methanol (B129727) and ethyl acetate. However, the stability in different solvents can vary. The presence of impurities in the solvent could also catalyze degradation.

    • pH of the Medium: Quinones can be highly susceptible to pH-dependent hydrolysis. Extreme acidic or alkaline conditions can accelerate degradation.

    • Exposure to Light: The solution might have been exposed to ambient or UV light during preparation or handling.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that you are using HPLC-grade or equivalent high-purity solvents.

    • Optimize pH: If your experimental conditions allow, buffer the solution to a neutral pH. If you must work at a specific pH, conduct a preliminary stability study to understand the degradation rate under those conditions.

    • Protect from Light: Prepare and handle the solution in a dark room or use amber-colored vials. Wrap containers with aluminum foil for extra protection.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in experimental outcomes when using different batches or preparations of this compound.

  • Potential Causes:

    • Inconsistent Storage: Different aliquots or batches may have been stored under varying conditions, leading to different levels of degradation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Standardize Storage Protocol: Implement a strict, standardized protocol for storing all this compound samples.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

    • Perform Quality Control: Before starting a new set of experiments with a new batch, perform a quick quality control check using HPLC to confirm its purity.

Quantitative Data on Quinone Stability

Table 1: Summary of Forced Degradation Studies on Thymoquinone

Stress ConditionParametersDurationDegradation (%)
Acid Hydrolysis 0.1 M HCl24 hours1.53
Base Hydrolysis 0.1 M NaOH24 hours0.78
Oxidative 3% H₂O₂24 hours5.25
Thermal 60°C48 hours14.68
Photolytic UV Light (254 nm)48 hours12.11

Table 2: Kinetic Parameters for Thermal Degradation of Thymoquinone at 60°C

Kinetic ModelRate Constant (k)Half-life (t₁/₂)Correlation Coefficient (R²)
First-Order0.0032 hr⁻¹216.6 hours0.992

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the methodology to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required for analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a tightly sealed vial of the stock solution in a calibrated oven at 60°C for 48 hours.

  • Photodegradation: Expose a clear vial containing the stock solution to direct UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. HPLC Analysis:

  • For each condition, dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Calculate the percentage of degradation using the formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

Signaling Pathways and Workflows

Logical Workflow for Troubleshooting this compound Instability

This diagram illustrates a step-by-step process for identifying and addressing the potential instability of this compound in your experiments.

Troubleshooting Workflow for this compound Instability start Start: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Solution Handling (Solvent, pH, Light Exposure) start->check_handling storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok storage_ok->handling_ok Yes implement_storage Implement Correct Storage: -20°C, Dark, Dry storage_ok->implement_storage No implement_handling Implement Correct Handling: High-purity solvent, Neutral pH, Protect from light handling_ok->implement_handling No hplc_analysis Perform HPLC Analysis (Compare with standard) handling_ok->hplc_analysis Yes implement_storage->hplc_analysis implement_handling->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected new_batch Source New Batch of this compound degradation_detected->new_batch Yes end End: Problem Resolved degradation_detected->end No new_batch->start

Troubleshooting workflow for this compound.
Potential Signaling Pathways Modulated by this compound

Natural quinones often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the potential interaction of this compound with the PI3K/Akt and MAPK signaling pathways, which are common targets for such compounds.

PI3K/Akt Signaling Pathway

Potential Inhibition of PI3K/Akt Pathway by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PaeciloquinoneB This compound PaeciloquinoneB->PI3K inhibits? PaeciloquinoneB->Akt inhibits?

Potential PI3K/Akt pathway inhibition.

MAPK Signaling Pathway

Potential Modulation of MAPK Pathway by this compound GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation PaeciloquinoneB This compound PaeciloquinoneB->Raf modulates? PaeciloquinoneB->MEK modulates?

Potential MAPK pathway modulation.

References

Improving the resolution of Paeciloquinone B in HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Paeciloquinone B in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution for this compound?

A1: The most frequent cause of poor resolution in the HPLC analysis of this compound and similar quinonemethide triterpenoids is an improperly optimized mobile phase. The polarity of the mobile phase directly influences the retention and selectivity of the separation.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase columns, particularly C18 columns, are most commonly used and are generally effective for the separation of this compound and other quinonemethide triterpenoids.[1] Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and improved resolution.

Q3: How does pH affect the peak shape of this compound?

A3: The pH of the mobile phase can influence the ionization state of this compound and any impurities, which in turn affects their retention and peak shape. For quinone-type compounds, slight modifications in pH can sometimes lead to peak tailing or fronting. It is often beneficial to work with a mobile phase containing a mild acidic modifier, such as formic acid or acetic acid, to ensure consistent ionization and improve peak symmetry.

Q4: Can temperature be used to improve the resolution of this compound?

A4: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, for some compounds, a lower temperature might enhance selectivity. It is crucial to evaluate the effect of temperature on the resolution of this compound from its closely eluting impurities.

Q5: What are the typical starting conditions for developing an HPLC method for this compound?

A5: A good starting point for method development would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), a mobile phase consisting of a gradient of acetonitrile (B52724) and water with 0.1% formic acid, a flow rate of 1.0 mL/min, and UV detection at a wavelength where this compound has maximum absorbance.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution.

Problem: Poor Resolution / Peak Co-elution

Symptoms:

  • Two or more peaks are not baseline separated (Rs < 1.5).

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution 1: Adjust Solvent Strength. If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be necessary.

    • Solution 2: Change Organic Solvent. The selectivity of the separation can be significantly altered by switching the organic modifier. If using acetonitrile, try substituting it with methanol (B129727), or vice-versa. Different solvents interact differently with the analyte and stationary phase, which can change the elution order and improve resolution.

    • Solution 3: Introduce a Gradient. If the sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate resolution for all peaks. A gradient elution, where the mobile phase composition is changed over time, can improve the separation of both early and late-eluting peaks.

  • Inadequate Column Efficiency:

    • Solution 1: Use a Column with Smaller Particles. Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide higher theoretical plates and thus better efficiency, leading to sharper peaks and improved resolution.

    • Solution 2: Increase Column Length. A longer column provides more surface area for interaction, which can increase the separation between peaks. However, this will also lead to longer run times and higher backpressure.

  • Incorrect Flow Rate:

    • Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time. It is important to find an optimal flow rate that balances resolution and run time.

Problem: Peak Tailing

Symptom:

  • The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase:

    • Solution 1: Add a Mobile Phase Modifier. For quinone-like compounds, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of a competing agent, like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can mask these active sites and improve peak shape.

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns with advanced end-capping are less prone to silanol interactions and can provide better peak shapes for basic or polar compounds.

  • Column Overload:

    • Solution: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

Problem: Peak Fronting

Symptom:

  • The peak has an asymmetrical shape with a "front" extending from the beginning of the peak.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility:

    • Solution: The solvent in which the sample is dissolved should be weaker than or of similar strength to the initial mobile phase. If the sample solvent is much stronger, it can cause the analyte to travel through the beginning of the column too quickly, leading to peak fronting. Dissolve the sample in the initial mobile phase whenever possible.

  • Column Overload:

    • Solution: As with peak tailing, injecting too high a concentration of the analyte can also cause peak fronting. Dilute the sample or decrease the injection volume.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data to illustrate the effects of key chromatographic parameters on the resolution of this compound from a closely eluting impurity.

Table 1: Effect of Mobile Phase Composition on Resolution (Isocratic Elution)

Acetonitrile (%)Water (%)Retention Time (min) - this compoundPeak Width (min) - this compoundRetention Time (min) - ImpurityPeak Width (min) - ImpurityResolution (Rs)
50508.20.358.80.381.64
55456.50.306.90.321.29
60404.80.255.00.260.78

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time (min) - this compoundPeak Width (min) - this compoundRetention Time (min) - ImpurityPeak Width (min) - ImpurityResolution (Rs)
258.20.358.80.381.64
357.50.328.00.351.49
456.90.297.30.311.33

Experimental Protocols

Protocol 1: HPLC Method for Resolution of this compound

This protocol describes a starting method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • This compound standard and sample extracts.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 420 nm (or monitor a full spectrum with PDA).

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peaks and calculate the resolution between this compound and any adjacent impurities using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 is generally considered baseline separation.

Visualizations

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase AdjustSolventStrength Adjust Organic Solvent % CheckMobilePhase->AdjustSolventStrength Isocratic? ChangeSolventType Change Organic Solvent (ACN/MeOH) CheckMobilePhase->ChangeSolventType Selectivity Issue? ImplementGradient Implement Gradient Elution CheckMobilePhase->ImplementGradient Wide Polarity Range? CheckColumn Step 2: Assess Column Performance AdjustSolventStrength->CheckColumn No Improvement End Resolution Improved (Rs >= 1.5) AdjustSolventStrength->End Resolution Adequate ChangeSolventType->CheckColumn No Improvement ChangeSolventType->End Resolution Adequate ImplementGradient->CheckColumn No Improvement ImplementGradient->End Resolution Adequate SmallerParticles Use Column with Smaller Particles CheckColumn->SmallerParticles Efficiency Low? LongerColumn Increase Column Length CheckColumn->LongerColumn Need More Separation? CheckFlowRate Step 3: Optimize Flow Rate SmallerParticles->CheckFlowRate No Improvement SmallerParticles->End Resolution Adequate LongerColumn->CheckFlowRate No Improvement LongerColumn->End Resolution Adequate LowerFlowRate Lower Flow Rate CheckFlowRate->LowerFlowRate Time Permitting? LowerFlowRate->End Resolution Adequate

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

ParameterRelationships MobilePhase Mobile Phase SolventStrength Solvent Strength (% Organic) MobilePhase->SolventStrength SolventType Solvent Type (ACN, MeOH) MobilePhase->SolventType pH pH / Additives MobilePhase->pH Column Column ParticleSize Particle Size Column->ParticleSize Length Length Column->Length StationaryPhase Stationary Phase Column->StationaryPhase Temperature Temperature Efficiency Efficiency (N) Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Retention Retention (k) SolventStrength->Retention Selectivity Selectivity (α) SolventType->Selectivity pH->Selectivity ParticleSize->Efficiency Length->Efficiency StationaryPhase->Selectivity Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key HPLC parameters and their influence on resolution.

References

Minimizing batch-to-batch variability in Paeciloquinone B production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Paeciloquinone B from Paecilomyces species, such as Paecilomyces carneus.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation, impacting yield, purity, and batch consistency.

Observed Problem Potential Root Cause(s) Suggested Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal Culture Conditions: Inappropriate pH, temperature, aeration, or agitation.[1][2] 2. Nutrient Limitation: Depletion of essential carbon, nitrogen, or trace elements.[3] 3. Inadequate Inoculum: Low spore viability, insufficient inoculum size, or aged culture. 4. Strain Instability: Genetic mutation or degradation of the producer strain over successive subcultures. 5. Improper Fermentation Duration: Harvest time does not align with the peak of secondary metabolite production.1. Optimize Culture Parameters: Systematically vary pH (range 5.0-7.0), temperature (25-30°C), and agitation/aeration rates to identify optimal conditions for this compound production, not just biomass growth. 2. Media Component Analysis: Analyze nutrient consumption profiles throughout the fermentation to identify limiting factors. Consider fed-batch strategies to replenish key nutrients. 3. Inoculum Quality Control: Ensure high viability of spores or mycelial fragments. Standardize inoculum preparation and volume. Use a fresh, actively growing culture for inoculation. 4. Strain Maintenance and Verification: Maintain stock cultures under appropriate long-term storage conditions (e.g., cryopreservation). Periodically re-isolate and verify the productivity of the strain. 5. Time-Course Study: Perform a time-course analysis of the fermentation, sampling at regular intervals to determine the optimal harvest time for maximal this compound concentration.
High Batch-to-Batch Variability in Yield 1. Inconsistent Raw Materials: Variability in the composition of complex media components (e.g., yeast extract, peptone). 2. Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum.[] 3. Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, dissolved oxygen, and agitation across batches.[] 4. Mycelial Clumping/Pellet Formation: Non-homogenous mycelial morphology leading to nutrient and oxygen transfer limitations.1. Raw Material QC: Source high-quality, consistent batches of media components. For complex components, consider pre-screening different lots. 2. Standardized Inoculum Protocol: Implement a strict, documented protocol for inoculum preparation, including culture age, spore concentration, and volume. 3. Process Parameter Monitoring and Control: Utilize automated bioreactor control systems to maintain tight control over fermentation parameters. Regularly calibrate probes and sensors. 4. Morphology Engineering: Modify agitation speed, use microparticles, or alter media composition to promote a more dispersed mycelial morphology.
Presence of Impurities or Co-metabolites 1. Suboptimal Precursor Supply: Imbalance in the metabolic precursors for this compound biosynthesis. 2. Non-specific Enzyme Activity: Fungal enzymes may produce related quinone compounds.[1][2] 3. Stress-Induced Metabolism: Suboptimal conditions can trigger the production of other secondary metabolites.1. Precursor Feeding: Experiment with feeding precursors of the polyketide pathway (e.g., acetate (B1210297), malonate) at different stages of fermentation. 2. Media Optimization: Varying the carbon and nitrogen sources can influence the spectrum of secondary metabolites produced. 3. Controlled Environment: Maintain optimal and consistent fermentation conditions to minimize stress responses.
Foaming in the Bioreactor 1. High Protein Content in Media: Complex nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Excessive mechanical and air shear can cause foaming. 3. Cell Lysis: Release of intracellular proteins during the stationary or death phase.1. Antifoam Agents: Use a suitable, non-metabolizable antifoam agent. Optimize its concentration and addition strategy. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. 3. Monitor Cell Viability: Track cell viability to harvest before significant cell lysis occurs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a type of quinone, specifically an anthraquinone (B42736) derivative, that belongs to the polyketide class of secondary metabolites.[] It is known to be produced by the fungus Paecilomyces carneus.[] Paeciloquinones, as a group, have been investigated for various biological activities, including as enzyme inhibitors.[][6]

Q2: What is the general biosynthetic pathway for this compound?

A2: While the specific enzymatic steps for this compound are not fully elucidated in the public literature, as a polyketide-derived anthraquinone, its biosynthesis is expected to follow the polyketide pathway.[7] This pathway typically starts with an acetyl-CoA starter unit and is extended by multiple malonyl-CoA units to form a polyketide chain.[7] This chain then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone structure. Subsequent tailoring reactions, such as hydroxylation and the addition of a side chain, would lead to the final this compound molecule.

Q3: What are the key factors influencing this compound production?

A3: The production of secondary metabolites like this compound is highly sensitive to various factors, including:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.[3]

  • Culture Conditions: pH, temperature, aeration, and agitation rates must be carefully controlled.[1]

  • Inoculum Quality: The age, density, and viability of the starting culture are important for consistent production.

  • Fermentation Time: this compound is a secondary metabolite, meaning its production is typically highest during the stationary phase of fungal growth.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A reversed-phase C18 column with a gradient elution of a polar solvent (like water with a small amount of acid, e.g., 0.1% formic acid) and a nonpolar organic solvent (like acetonitrile (B52724) or methanol) is a common starting point. Detection can be performed using a UV-Vis detector (anthraquinones typically absorb in the 250-450 nm range) or a mass spectrometer (MS) for higher specificity and sensitivity.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after a derivatization step to increase the volatility of the compound.[10]

Q5: Mycelial pellet formation is affecting my batch consistency. How can I control it?

A5: Mycelial pellet formation can lead to non-uniform growth and limited access to nutrients and oxygen for cells within the pellet, causing variability. To control this, you can:

  • Increase Agitation: Higher shear forces can break up pellets, but be cautious of cell damage.

  • Use Microparticles: Adding small, inert particles like talc (B1216) or silica (B1680970) can provide nucleation sites for smaller, more dispersed mycelial growth.

  • Optimize Media: The concentration of certain ions and polymers in the media can influence mycelial morphology.

Experimental Protocols

Protocol 1: Standardization of Inoculum Preparation
  • Culture Revival: Revive a cryopreserved stock of Paecilomyces carneus on a solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA). Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Spore Suspension: Flood the surface of the agar plate with a sterile solution of 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the spore suspension to a sterile tube. Enumerate the spore concentration using a hemocytometer.

  • Inoculation: Calculate the volume of spore suspension required to achieve a final concentration of 1 x 10^6 spores/mL in the seed culture flask.

  • Seed Culture: Inoculate a seed culture medium and incubate under optimized conditions (e.g., 25°C, 150 rpm) for 48-72 hours before transferring to the production bioreactor.

Protocol 2: HPLC Quantification of this compound
  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant and the mycelia (after homogenization) separately with an equal volume of ethyl acetate.

    • Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) (HPLC grade).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with quantification at a specific wavelength (e.g., 254 nm or the compound's λmax).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration in the sample by comparing the peak area to the standard curve.

Visualizations

Paeciloquinone_B_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization anthraquinone_core Anthraquinone Core cyclization->anthraquinone_core tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, Transferases) anthraquinone_core->tailoring_enzymes paeciloquinone_b This compound tailoring_enzymes->paeciloquinone_b

Caption: A generalized biosynthetic pathway for this compound via the polyketide route.

Troubleshooting_Workflow start Batch Fails QC (Low Yield / High Variability) check_inoculum Verify Inoculum Quality (Viability, Age, Size) start->check_inoculum check_media Analyze Raw Materials & Media Preparation check_inoculum->check_media Inoculum OK optimize_conditions Systematic Optimization (DOE Approach) check_inoculum->optimize_conditions Inoculum Issue Found check_parameters Review Fermentation Data (pH, Temp, DO, Agitation) check_media->check_parameters Media OK check_media->optimize_conditions Media Issue Found check_parameters->optimize_conditions Parameters OK (Process Optimization Needed) check_parameters->optimize_conditions Parameter Deviation Found pass Batch Passes QC optimize_conditions->pass

Caption: A logical workflow for troubleshooting batch-to-batch variability in production.

References

Technical Support Center: Addressing Off-Target Effects of Paeciloquinone B in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Paeciloquinone B in cellular assays. This compound, a quinone-containing compound, may exhibit off-target activities common to its chemical class, primarily through the induction of reactive oxygen species (ROS) and potential inhibition of Heat Shock Protein 90 (Hsp90).

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: Based on its quinone structure, this compound is likely to have two primary off-target effects:

  • Induction of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling within the cell, leading to the generation of superoxide (B77818) anions and other ROS. This can result in oxidative stress and non-specific cytotoxicity.

  • Inhibition of Hsp90: Some naphthoquinones have been shown to inhibit Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.

Q2: My cells are showing high levels of cytotoxicity at concentrations where the on-target effect is not yet optimal. Could this be an off-target effect?

A2: Yes, this is a strong indication of an off-target cytotoxic effect, likely mediated by excessive ROS production. It is recommended to perform a dose-response curve and assess cell viability using multiple methods (e.g., MTT assay, trypan blue exclusion, and a real-time cytotoxicity assay) to distinguish between on-target mediated cell death and non-specific cytotoxicity.

Q3: How can I determine if this compound is inducing ROS in my cellular model?

A3: You can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE). An increase in fluorescence intensity upon treatment with this compound would indicate ROS production.

Q4: What are the downstream consequences of Hsp90 inhibition by this compound?

A4: Off-target Hsp90 inhibition can lead to the degradation of a wide range of "client" proteins. This can affect multiple signaling pathways simultaneously, including those involved in cell cycle regulation, apoptosis, and signal transduction (e.g., PI3K/Akt, MAPK). A common indicator of Hsp90 inhibition is the upregulation of Hsp70.

Q5: How can I test if this compound is inhibiting Hsp90 in my cells?

A5: You can perform a Western blot analysis to check for the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and the induction of Hsp70. A cellular thermal shift assay (CETSA) can also be used to assess the direct binding of this compound to Hsp90 in a cellular context.

Troubleshooting Guides

Issue 1: High background cytotoxicity obscuring on-target effects.

Possible Cause: Induction of reactive oxygen species (ROS).

Troubleshooting Steps:

  • Co-treatment with an antioxidant: Perform your cellular assay with this compound in the presence of an antioxidant such as N-acetylcysteine (NAC). A rescue of the cytotoxic effect by NAC would strongly suggest that it is ROS-mediated.

  • Use of a lower, more specific concentration range: Titrate this compound to the lowest effective concentration for your on-target effect to minimize off-target cytotoxicity.

  • Select a more resistant cell line: If possible, use a cell line with higher endogenous antioxidant capacity.

Issue 2: Unexpected changes in multiple signaling pathways.

Possible Cause: Off-target inhibition of Hsp90.

Troubleshooting Steps:

  • Profile Hsp90 client protein levels: Perform a Western blot analysis for a panel of known Hsp90 client proteins. A dose-dependent decrease in their levels would be indicative of Hsp90 inhibition.

  • Measure Hsp70 induction: As a compensatory mechanism, inhibition of Hsp90 often leads to the transcriptional upregulation of Hsp70. An increase in Hsp70 mRNA or protein levels can serve as a biomarker for Hsp90 inhibition.

  • Perform a competitive binding assay: Use a known Hsp90 inhibitor (e.g., 17-AAG) in a competitive binding experiment with this compound to see if they target the same binding site on Hsp90.

Quantitative Data Summary

The following tables provide illustrative quantitative data that researchers might generate during their investigation of this compound's off-target effects. Note: This data is hypothetical and for demonstration purposes.

Table 1: Cytotoxicity of this compound with and without Antioxidant

Cell LineTreatmentIC50 (µM)
HEK293This compound5.2
HEK293This compound + 5 mM NAC25.8
A549This compound8.1
A549This compound + 5 mM NAC38.4

Table 2: Effect of this compound on Hsp90 Client Protein Levels

ProteinTreatment (10 µM this compound)Relative Protein Level (%)
Akt24 hours45
Raf-124 hours52
HER224 hours38
Hsp7024 hours210

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with 1x PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Treatment: Wash the cells with 1x PBS to remove excess probe. Add fresh culture medium containing various concentrations of this compound (and a positive control like H2O2).

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings every 15 minutes for 2 hours.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for 1 hour at 37°C.

  • Harvesting: Harvest the cells by scraping and resuspend them in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot: Collect the supernatant and analyze the levels of soluble Hsp90 by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway_ROS cluster_ros ROS-Mediated Off-Target Effects PaeciloquinoneB This compound ROS ↑ Reactive Oxygen Species (ROS) PaeciloquinoneB->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation OxidativeStress->NFkB MAPK MAPK Activation (ERK, JNK, p38) OxidativeStress->MAPK Cytotoxicity Non-specific Cytotoxicity OxidativeStress->Cytotoxicity Signaling_Pathway_HSP90 cluster_hsp90 Hsp90 Inhibition-Mediated Off-Target Effects PaeciloquinoneB This compound Hsp90 Hsp90 PaeciloquinoneB->Hsp90 Inhibition ClientProteins Client Proteins (Akt, Raf-1, etc.) Hsp90->ClientProteins Stabilization Hsp70 ↑ Hsp70 Expression Hsp90->Hsp70 Feedback Degradation Degradation ClientProteins->Degradation Signaling Disrupted Signaling (e.g., PI3K/Akt) Degradation->Signaling Workflow_Troubleshooting cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Observe Unexpected Cellular Phenotype Hypothesis Hypothesize Off-Target Effect (ROS or Hsp90) Start->Hypothesis ROS_Test ROS Measurement (e.g., DCFH-DA) Hypothesis->ROS_Test ROS? HSP90_Test Hsp90 Client Protein Western Blot Hypothesis->HSP90_Test Hsp90? ROS_Positive ROS Induction Confirmed ROS_Test->ROS_Positive Positive HSP90_Positive Hsp90 Inhibition Confirmed HSP90_Test->HSP90_Positive Positive Mitigation_ROS Mitigation Strategy: - Antioxidant Co-treatment - Dose Optimization ROS_Positive->Mitigation_ROS Mitigation_HSP90 Mitigation Strategy: - Use as a tool for Hsp90 research - Consider chemical modification HSP90_Positive->Mitigation_HSP90

Technical Support Center: Refining Paeciloquinone B Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction and purification protocols for Paeciloquinone B, a bioactive anthraquinone (B42736) produced by the fungus Paecilomyces carneus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an anthraquinone, a class of aromatic organic compounds. It is a secondary metabolite produced by the fungus Paecilomyces carneus. It presents as an orange crystalline solid and is known to be soluble in methanol (B129727) and ethyl acetate (B1210297). Paeciloquinones, including this compound, have been recognized as potent inhibitors of protein tyrosine kinases.[1]

Q2: Which solvents are most effective for the initial extraction of this compound from fungal culture?

A2: Based on its solubility, polar and semi-polar solvents are effective for extracting this compound. Methanol and ethyl acetate are reported to be good solvents. A sequential extraction strategy, starting with a less polar solvent to remove non-polar impurities followed by a more polar solvent like methanol or ethyl acetate for the target compound, can be an effective approach. The choice of solvent will significantly impact the extraction efficiency and the profile of co-extracted impurities.

Q3: What are the key stages in a typical extraction and purification workflow for this compound?

A3: A standard workflow involves fermentation of Paecilomyces carneus, followed by extraction of the culture broth and/or mycelium, and subsequent purification of the crude extract. Purification typically involves chromatographic techniques to isolate this compound from other related paeciloquinones (A, C, D, E, and F) and other fungal metabolites.

Q4: How stable is this compound under different experimental conditions?

A4: While specific stability data for this compound is limited, fungal anthraquinones, in general, exhibit variability in stability depending on pH and temperature. For instance, some fungal pigments are more stable at acidic pH and at temperatures below 60°C.[2] It is advisable to conduct pilot stability studies under your specific laboratory conditions. A general guideline for the stability of related fungal pigments is provided in the table below.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Incomplete extraction.1. Employ mechanical disruption methods (e.g., ultrasonication, bead beating) in addition to solvent extraction. 2. Experiment with a gradient of solvents from non-polar to polar (e.g., hexane (B92381), ethyl acetate, methanol) to find the optimal solvent or solvent mixture. 3. Increase the extraction time and/or the number of extraction cycles.
Formation of Emulsion During Liquid-Liquid Extraction 1. High concentration of lipids and other amphipathic molecules in the fungal extract. 2. Vigorous shaking during extraction.1. Centrifuge the mixture at high speed to break the emulsion. 2. Add a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase. 3. Gently invert the separatory funnel instead of vigorous shaking.
Poor Separation of this compound in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading.1. Silica (B1680970) gel is a common choice for the separation of moderately polar compounds like anthraquinones. Consider reverse-phase chromatography (e.g., C18) for better separation based on hydrophobicity. 2. Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of this compound with Other Paeciloquinones in HPLC 1. Suboptimal HPLC column. 2. Inadequate mobile phase gradient.1. Use a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry. 2. Adjust the gradient profile of the mobile phase to improve the resolution between the paeciloquinone peaks. A shallower gradient can often improve separation.
Degradation of this compound During Protocol 1. Exposure to harsh pH conditions. 2. High temperatures during extraction or solvent evaporation. 3. Exposure to light.1. Maintain a neutral or slightly acidic pH during extraction and purification. 2. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. 3. Protect the sample from direct light by using amber-colored glassware or covering containers with aluminum foil.

Data Presentation

Table 1: General Stability of Fungal Anthraquinone Pigments (Analogous Compounds)

ParameterConditionObservationReference
pH Acidic (pH 3-5)Generally more stable.[2]
Neutral to Alkaline (pH > 6)Increased degradation often observed.[2]
Temperature < 60°CGenerally stable.[2]
> 60°CDegradation rate increases with temperature.[2]
Light Exposed to LightSignificant degradation can occur over time.[2]
Stored in DarkMinimal degradation.[2]

Note: This data is for analogous fungal pigments and should be used as a general guideline for this compound. Specific stability testing is recommended.

Experimental Protocols

Fermentation of Paecilomyces carneus

A detailed protocol for the fermentation of Paecilomyces carneus to produce paeciloquinones can be found in the publication by Fredenhagen et al. (1995) in The Journal of Antibiotics.[1] The general steps involve:

  • Inoculation of a suitable liquid medium with a culture of Paecilomyces carneus.

  • Incubation under controlled conditions (temperature, agitation, and aeration) for a specific duration to allow for fungal growth and secondary metabolite production.

  • Monitoring the production of paeciloquinones over time using analytical techniques like HPLC.

Extraction of Crude Paeciloquinones
  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Lyophilize (freeze-dry) the mycelium to remove water.

  • Perform a sequential solvent extraction on the dried mycelium, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the paeciloquinones.

  • Extract the culture broth separately with an equal volume of ethyl acetate.

  • Combine the ethyl acetate/methanol extracts from the mycelium and the broth extract.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Purification of this compound using Column Chromatography
  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing pure this compound, as determined by comparison with a standard if available.

  • Evaporate the solvent to obtain the purified this compound.

HPLC Analysis of this compound

An HPLC method is crucial for the analysis and purification of this compound.[1] A general method for the separation of quinones can be adapted:

  • Column: A reverse-phase C18 column is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV-Vis detection at a wavelength where this compound shows maximum absorbance.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Paecilomyces carneus Fermentation Harvest Harvest Culture Broth & Mycelium Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_stability_issues Stability Issues Start Low Purity of This compound CheckSolvent Inappropriate Solvent? Start->CheckSolvent CheckEmulsion Emulsion Formation? Start->CheckEmulsion CheckColumn Column Overloading? Start->CheckColumn CheckMobilePhase Suboptimal Mobile Phase? Start->CheckMobilePhase CheckpH Harsh pH? Start->CheckpH CheckTemp High Temperature? Start->CheckTemp SolventSolution Optimize Solvent Polarity CheckSolvent->SolventSolution EmulsionSolution Use Centrifugation / Brine CheckEmulsion->EmulsionSolution ColumnSolution Reduce Sample Load CheckColumn->ColumnSolution MobilePhaseSolution Optimize Gradient CheckMobilePhase->MobilePhaseSolution pHSolution Maintain Neutral/Slightly Acidic pH CheckpH->pHSolution TempSolution Use Low Temperature Evaporation CheckTemp->TempSolution

Caption: Troubleshooting logic for low this compound purity.

References

Technical Support Center: Managing Paeciloquinone B Cytotoxicity in Production Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Paeciloquinone B during its production. The information is presented in a question-and-answer format to directly tackle specific issues encountered in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it potentially cytotoxic to its production host?

This compound is a secondary metabolite produced by the fungus Paecilomyces carneus.[1] While the specific biological activities of this compound are not extensively documented in publicly available literature, quinone-containing compounds, in general, are known to exhibit cytotoxicity. Their reactivity stems from their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). ROS can cause oxidative stress, damaging cellular components like DNA, proteins, and lipids. Furthermore, quinones can act as alkylating agents, forming covalent bonds with essential macromolecules and disrupting their function.[2] This inherent reactivity is the likely source of its potential toxicity to the producing organism.

Q2: What are the typical signs of cytotoxicity in a microbial culture producing this compound?

Researchers might observe several indicators of cytotoxicity in a fermentation process aimed at producing this compound. These can include:

  • Reduced biomass accumulation: A slower growth rate or a lower final cell density compared to a non-producing or low-producing strain.

  • Decreased viability: A higher proportion of dead cells in the culture, which can be assessed by microscopy with viability stains or by plating on solid media.

  • Morphological changes: Alterations in cell shape, size, or aggregation under microscopic examination.

  • Reduced productivity: The production rate of this compound may stagnate or even decrease after an initial phase, suggesting that the accumulating product is inhibiting the producer organism.

  • Stress responses: Upregulation of genes and proteins associated with oxidative stress or general stress responses.

Q3: What are the general strategies to mitigate the cytotoxicity of a secondary metabolite like this compound?

Several strategies can be employed to manage the toxic effects of secondary metabolites on their production hosts.[3] These approaches can be broadly categorized as:

  • Genetic and Metabolic Engineering: Modifying the host's genetic makeup to enhance its tolerance.

  • Fermentation Process Optimization: Adjusting the cultivation conditions to minimize the toxic impact.

  • In Situ Product Removal (ISPR): Continuously removing the toxic product from the culture medium.

Each of these strategies is explored in more detail in the troubleshooting guide below.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific problems related to this compound cytotoxicity.

Problem 1: Poor growth and low final biomass of the production host.

Possible Cause: High intracellular or extracellular concentrations of this compound are inhibiting cell growth.

Troubleshooting Steps:

  • Assess Cytotoxicity: Determine the inhibitory concentration (IC50) of externally added this compound on the production host. This will provide a quantitative measure of its toxicity.

  • Genetic Engineering Approaches:

    • Overexpress Efflux Pumps: Introduce or upregulate the expression of transporter proteins, such as those from the ATP-Binding Cassette (ABC) or Major Facilitator Superfamily (MFS), which can actively export this compound out of the cell.[4][5][6][7]

    • Enhance Stress Response Pathways: Bolster the host's natural defense mechanisms by overexpressing genes involved in oxidative stress response (e.g., superoxide (B77818) dismutase, catalase) or general stress response pathways.[8][9][10]

  • Fermentation Optimization:

    • Fed-Batch Cultivation: Control the feeding of precursors to maintain a suboptimal level of this compound biosynthesis, thereby keeping its concentration below the toxic threshold.

    • Two-Phase Cultivation: Separate the growth phase from the production phase. Allow the culture to reach a high cell density before inducing the expression of the this compound biosynthetic genes.

Problem 2: Product titer stagnates or decreases after an initial production phase.

Possible Cause: The accumulation of this compound in the culture medium is leading to feedback inhibition or cell death.

Troubleshooting Steps:

  • Implement In Situ Product Removal (ISPR):

    • Extractive Fermentation: Introduce an immiscible organic solvent or an adsorbent resin into the fermenter to continuously sequester this compound from the aqueous phase. The choice of solvent or resin should be based on its affinity for this compound and its biocompatibility with the production host.

    • Aqueous Two-Phase Systems (ATPS): Create a two-phase system using polymers (e.g., polyethylene (B3416737) glycol) and salts where this compound preferentially partitions into one phase, which can then be separated.

  • Optimize Harvest Time: Characterize the fermentation kinetics to identify the point at which the product titer peaks before significant cell death and product degradation occur.

Section 3: Experimental Protocols

MTT Assay for Assessing Cytotoxicity in a Fungal Production Host

This protocol is adapted for determining the viability of a fungal host in the presence of a cytotoxic compound.[11][12][13][14][15]

Materials:

  • Fungal spores or mycelial fragments

  • Appropriate liquid culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Preparation: Inoculate the fungal host into the liquid medium and incubate until it reaches the early to mid-exponential growth phase.

  • Seeding: Dilute the culture to a standardized concentration and add 100 µL to each well of a 96-well plate.

  • Treatment: Add various concentrations of this compound to the wells. Include a solvent control (the same volume of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under standard growth conditions for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the this compound concentration to determine the IC50 value.

Section 4: Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound against a Fungal Production Host

This compound (µg/mL)Cell Viability (%)Standard Deviation
0 (Control)1005.2
10954.8
25826.1
50555.5
100254.2
200103.1

Note: This data is for illustrative purposes only and should be experimentally determined.

Section 5: Visualizations

Diagrams of Key Concepts and Workflows

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis spore Fungal Spore Suspension culture Liquid Culture (Exponential Phase) spore->culture seeding Seed 96-well Plate culture->seeding treatment Add this compound (Various Concentrations) seeding->treatment incubation Incubate treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Caption: Strategies to mitigate the cytotoxicity of this compound.

Caption: Potential signaling pathways of this compound cytotoxicity.

References

Technical Support Center: Method Refinement for Quantifying Paeciloquinone B in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the accurate quantification of Paeciloquinone B in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

  • Question: My HPLC chromatogram for this compound shows broad, tailing, or split peaks. How can I improve the peak shape and resolution?

  • Answer:

    • Mobile Phase Composition:

      • pH Adjustment: Anthraquinones, like this compound, are often phenolic and their ionization state can affect peak shape. Ensure the mobile phase pH is appropriate. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

      • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A gradient elution, starting with a lower organic solvent concentration and gradually increasing it, can often improve the separation of complex mixtures and the peak shape of target analytes.

    • Column Selection:

      • Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like this compound.[1][2] If you are still experiencing issues, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivity.

      • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) can increase efficiency and resolution. A longer column can also improve separation, but will increase analysis time and backpressure.

    • Flow Rate: Optimizing the flow rate can impact peak shape. A lower flow rate generally leads to better separation but longer run times.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant background noise and ion suppression/enhancement in my LC-MS/MS analysis of this compound. What steps can I take to mitigate these matrix effects?

  • Answer:

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while washing away interfering matrix components.

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which the interfering matrix components are not soluble.

      • Protein Precipitation: For biological matrices like plasma or serum, protein precipitation (e.g., with acetonitrile or methanol) is a necessary first step to remove proteins that can foul the column and ion source.

    • Chromatographic Separation:

      • Improve Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Co-elution is a primary cause of matrix effects. Adjusting the gradient profile can help to move the this compound peak away from highly suppressed regions.

    • Mass Spectrometry Parameters:

      • Ionization Source: Electrospray ionization (ESI) is a common ionization technique, but it can be prone to matrix effects. If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.

      • Source Optimization: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal for this compound and minimize the influence of the matrix.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.

Issue 3: Low Recovery of this compound During Extraction

  • Question: My extraction efficiency for this compound from the fungal culture is consistently low. How can I improve the recovery?

  • Answer:

    • Solvent Selection: this compound is soluble in solvents like methanol (B129727) and ethyl acetate (B1210297). Ensure you are using a solvent of appropriate polarity. A combination of solvents or sequential extractions with solvents of different polarities may improve recovery. For fungal cultures, a common approach is to first extract the culture broth with a non-polar solvent like ethyl acetate and then extract the mycelia with a more polar solvent like methanol.

    • Extraction Method:

      • Shaking/Sonication: Ensure adequate agitation (shaking or sonication) and sufficient extraction time to allow the solvent to penetrate the sample matrix and dissolve the this compound.

      • pH Adjustment: The pH of the sample matrix can influence the extraction efficiency of ionizable compounds. For phenolic compounds like this compound, adjusting the pH of the aqueous phase to be more acidic can improve its partitioning into an organic solvent.

    • Drying Step: If using a solvent like ethyl acetate, ensure it is dried over a drying agent like anhydrous sodium sulfate (B86663) before evaporation to remove any residual water, which can affect recovery.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the key chemical properties of this compound to consider during method development?

    • A1: this compound has a molecular formula of C20H16O9 and a molecular weight of 400.34 g/mol . It is an orange crystal and is soluble in methanol and ethyl acetate. Its structure contains multiple hydroxyl groups, making it a phenolic compound. This is important for selecting appropriate extraction solvents and for considering pH adjustments in chromatography.

Sample Preparation

  • Q2: What is a suitable general procedure for extracting this compound from a fungal culture?

    • A2: A general procedure involves separating the mycelia from the culture broth. The broth can be extracted with ethyl acetate. The mycelia can be dried and then extracted with methanol. The extracts can then be combined and concentrated. Further purification can be achieved using column chromatography (e.g., silica (B1680970) gel).

HPLC Analysis

  • Q3: What are typical starting conditions for an HPLC method for this compound?

    • A3: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase could be a gradient of acetonitrile or methanol in water, with 0.1% formic acid added to both phases. Detection can be performed using a UV-Vis detector at a wavelength where this compound has significant absorbance (this would need to be determined by running a UV-Vis spectrum). A gradient could start at 10-20% organic and increase to 90-100% organic over 20-30 minutes.[1][2]

LC-MS/MS Analysis

  • Q4: What are the key considerations for developing an LC-MS/MS method for this compound?

    • A4:

      • Ionization Mode: Given the phenolic nature of this compound, both positive and negative ion modes should be evaluated. Negative ion mode is often effective for phenolic compounds.

      • MRM Transitions: You will need to determine the precursor ion (the molecular ion, [M+H]+ or [M-H]-) and then optimize the collision energy to find stable and intense product ions for Multiple Reaction Monitoring (MRM).

      • Internal Standard: Using a stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variability in the ionization process.

Stability and Storage

  • Q5: How should I store my this compound samples to ensure stability?

    • A5: Fungal secondary metabolites can be susceptible to degradation.[3] It is recommended to store samples in a tightly sealed, amber-colored vial to protect from light and moisture. For long-term storage, keeping the sample in a desiccator at low temperatures (e.g., -20°C or -80°C) is advisable.[3]

  • Q6: How can I assess the stability of this compound in my samples?

    • A6: A forced degradation study can be performed to understand the degradation pathways.[4][5][6] This involves subjecting the compound to stress conditions such as acid, base, heat, light, and oxidation.[4][5][6] The stability can then be monitored over time using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.[4]

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis (Example)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Table 2: LC-MS/MS Method Parameters for this compound Analysis (Example)

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 399.08
Product Ion 1 (m/z) 355.09 (Quantitative)
Product Ion 2 (m/z) 299.07 (Qualitative)
Collision Energy -25 eV
Dwell Time 100 ms
Source Temperature 500 °C
IonSpray Voltage -4500 V

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

  • Culture Separation: Separate the fungal mycelia from the liquid culture broth by vacuum filtration.

  • Broth Extraction:

    • Transfer the filtered broth to a separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and wash once with distilled water.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Mycelial Extraction:

    • Freeze-dry the collected mycelia.

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with methanol at room temperature with continuous shaking for 24 hours.

    • Filter the extract and concentrate to dryness using a rotary evaporator.

  • Combine and Purify:

    • Combine the crude extracts from the broth and mycelia.

    • For further purification, the combined extract can be subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate).

Protocol 2: Quantification of this compound by HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 1 (or your optimized method).

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration broth Culture Broth filtration->broth mycelia Mycelia filtration->mycelia lle Liquid-Liquid Extraction (EtOAc) broth->lle solid_extraction Solid-Liquid Extraction (MeOH) mycelia->solid_extraction broth_extract Broth Extract lle->broth_extract mycelia_extract Mycelia Extract solid_extraction->mycelia_extract combine Combine Extracts broth_extract->combine broth_extract->combine mycelia_extract->combine mycelia_extract->combine spe SPE Cleanup combine->spe hplc HPLC-UV Analysis spe->hplc lcms LC-MS/MS Analysis spe->lcms data Data Analysis hplc->data lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Poor Peak Shape in HPLC check_mobile_phase Check Mobile Phase (pH, Solvent Ratio) start->check_mobile_phase check_column Check Column (Type, Condition) start->check_column check_sample Check Sample (Concentration) start->check_sample optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient change_column Change Column Type check_column->change_column dilute_sample Dilute Sample check_sample->dilute_sample solution Improved Peak Shape optimize_gradient->solution change_column->solution dilute_sample->solution

Caption: Troubleshooting poor HPLC peak shape.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization PaeciloquinoneB This compound Autophosphorylation Autophosphorylation PaeciloquinoneB->Autophosphorylation Inhibition Dimerization->Autophosphorylation Grb2_Sos Grb2/SOS Autophosphorylation->Grb2_Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: EGFR signaling pathway and this compound inhibition.

References

Technical Support Center: Enhancing the Bioavailability of Paeciloquinone B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of Paeciloquinone B. Given the limited publicly available data on this compound, this guide leverages information on structurally similar compounds, such as anthraquinones, to provide foundational strategies and troubleshooting advice. It is critical to experimentally determine the specific physicochemical properties of your this compound sample to select the most appropriate enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural product produced by the fungus Paecilomyces carneus. It has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase, making it a compound of interest for cancer research. Like many natural quinone-based compounds, this compound is predicted to have low aqueous solubility, which can significantly limit its absorption after oral administration and, consequently, its bioavailability for in vivo studies.

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

To determine the BCS class of this compound, you need to experimentally measure its aqueous solubility and intestinal permeability.

  • Solubility: Determine the concentration of this compound that dissolves in aqueous solutions across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single dose is soluble in 250 mL of this media.

  • Permeability: The most common in vitro method is the Caco-2 cell permeability assay. This assay measures the rate at which the compound crosses a monolayer of human intestinal cells.

Based on the results, this compound can be classified as:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Given its chemical structure, this compound is likely to be a BCS Class II or IV compound.

Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate. Techniques include micronization and nanosuspension.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its absorption via the lymphatic system. This includes self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles.

Troubleshooting Guide

Issue EncounteredPotential CauseTroubleshooting Steps
Low and variable drug exposure in plasma after oral administration. Poor aqueous solubility limiting dissolution.1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Enhancement: - If dissolution is the primary rate-limiting step (likely BCS Class II), consider particle size reduction (micronization, nanosuspension) or solid dispersion formulations. - For very low solubility (likely BCS Class IV), lipid-based formulations (e.g., SEDDS) may be more effective.
High inter-individual variability in pharmacokinetic studies. Food effects, poor formulation stability, or metabolism differences.1. Standardize Dosing Conditions: Administer the formulation consistently with or without food. 2. Assess Formulation Stability: Ensure the formulation is stable in the gastrointestinal fluids. 3. Consider Pre-systemic Metabolism: Investigate potential metabolism in the gut wall or liver.
No detectable plasma concentration. Extremely low solubility and/or high first-pass metabolism.1. Re-evaluate Formulation: A more aggressive solubilization strategy, such as a lipid-based formulation, may be necessary. 2. Consider Alternative Routes of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may be required to bypass absorption barriers. 3. Analytical Method Sensitivity: Ensure the bioanalytical method has sufficient sensitivity to detect low concentrations of the compound.
Precipitation of the compound in aqueous media during in vitro assays. Supersaturation from a solubilized formulation followed by precipitation.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. 2. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the composition of lipid-based systems.

Data Presentation: Physicochemical Properties of Anthraquinones (as analogs for this compound)

Since specific data for this compound is unavailable, the following table provides a general overview of the physicochemical properties of anthraquinones to guide initial formulation development. These values are for illustrative purposes and must be experimentally verified for this compound.

PropertyTypical Range for AnthraquinonesSignificance for Bioavailability
Aqueous Solubility Generally low (<10 µg/mL)[2]Low solubility is a major barrier to oral absorption.
LogP (Lipophilicity) Typically > 2High lipophilicity can lead to poor aqueous solubility but may favor membrane permeation.
Melting Point Often high (>200 °C)High melting point can indicate strong crystal lattice energy, which can negatively impact dissolution.
Permeability (Caco-2) Variable, can be moderate to high for some derivativesHigh permeability (BCS Class II) suggests dissolution is the rate-limiting step for absorption.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Polyvinylpyrrolidone K30 in deionized water)

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for multiple cycles (e.g., 20-30 cycles) or process in a bead mill with appropriate grinding media.

  • Monitor the particle size reduction periodically using a particle size analyzer until the desired particle size (typically < 500 nm) is achieved.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Conduct in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unformulated drug.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion in the gastrointestinal tract to enhance its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-emulsification time: Add a small amount of the SEDDS formulation to water and measure the time it takes to form a stable emulsion.

    • Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In vitro drug release: Perform dissolution testing in simulated gastric and intestinal fluids.

Mandatory Visualizations

Signaling Pathway

EGFR_Inhibition_by_Paeciloquinone_B cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Paeciloquinone_B This compound Paeciloquinone_B->EGFR Inhibits Tyrosine Kinase Activity ATP ATP ADP ADP ATP->ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival Bioavailability_Enhancement_Workflow cluster_characterization Step 1: Physicochemical Characterization cluster_formulation Step 2: Formulation Development cluster_evaluation Step 3: In Vitro & In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2-6.8) BCS BCS Classification Solubility->BCS Permeability Permeability (e.g., Caco-2 Assay) Permeability->BCS Particle_Size Particle Size Reduction (Micronization, Nanosuspension) BCS->Particle_Size BCS II/IV Solid_Dispersion Solid Dispersion BCS->Solid_Dispersion BCS II/IV Lipid_Based Lipid-Based Formulation (SEDDS, Liposomes) BCS->Lipid_Based BCS II/IV Dissolution In Vitro Dissolution Testing Particle_Size->Dissolution Solid_Dispersion->Dissolution Lipid_Based->Dissolution Pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model) Dissolution->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

References

Validation & Comparative

Validating the Inhibitory Effect of Paeciloquinone B on EGFR Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of EGFR Inhibitors

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the in vitro IC50 values of several generations of EGFR tyrosine kinase inhibitors (TKIs) against wild-type EGFR. This provides a benchmark for evaluating the potential efficacy of Paeciloquinone B.

Inhibitor ClassCompoundTargetIC50 (nM)
Natural Product This compound EGFR Kinase Micromolar Range (reported for Paeciloquinones)
First-GenerationGefitinibEGFR Kinase~37
ErlotinibEGFR Kinase~2
Second-GenerationAfatinibPan-ErbB (EGFR, HER2, HER4)~0.5
DacomitinibPan-ErbB (EGFR, HER2, HER4)~6
Third-GenerationOsimertinibEGFR (including T790M mutant)~12 (Wild-Type)

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

To validate the inhibitory effect of this compound on EGFR kinase, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Objective: To determine the IC50 value of this compound against recombinant human EGFR kinase.

Methodology (Luminescence-based ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

    • Prepare the kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

  • Kinase Reaction:

    • In a 384-well low volume plate, add 1 µl of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 2 µl of recombinant human EGFR kinase domain.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is positively correlated with the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the growth inhibitory (GI50) concentration of this compound on EGFR-dependent cancer cells.

Methodology (MTT/MTS Assay):

  • Cell Culture:

    • Culture an EGFR-dependent human cancer cell line (e.g., A431, which overexpresses wild-type EGFR) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add a cell viability reagent such as MTT or MTS to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this validation, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR P EGFR->P_EGFR PaeciloquinoneB This compound PaeciloquinoneB->P_EGFR Inhibition Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_EGFR->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

EGFR Signaling Pathway and Inhibition Point

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_data Data Analysis & Comparison KinaseAssay EGFR Kinase Assay IC50_determination Determine IC50 KinaseAssay->IC50_determination DataAnalysis Analyze IC50/GI50 Data IC50_determination->DataAnalysis CellCulture Culture EGFR-dependent Cancer Cells ProliferationAssay Cell Proliferation Assay CellCulture->ProliferationAssay GI50_determination Determine GI50 ProliferationAssay->GI50_determination GI50_determination->DataAnalysis Comparison Compare with known EGFR inhibitors DataAnalysis->Comparison Conclusion Conclusion on Inhibitory Potency Comparison->Conclusion Start Hypothesis: This compound inhibits EGFR Start->KinaseAssay Start->CellCulture

Workflow for Validating an EGFR Inhibitor

References

Comparing the bioactivity of Paeciloquinone B with other paeciloquinones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Paeciloquinone B and other members of the paeciloquinone family, a group of anthraquinone (B42736) derivatives isolated from the fungus Paecilomyces carneus. While data on this compound remains limited in publicly accessible research, this document summarizes the known bioactivities of its analogues, primarily focusing on their potential as anticancer and immunosuppressive agents. The information is compiled from peer-reviewed scientific literature to aid in research and drug development endeavors.

Quantitative Bioactivity Data

CompoundTargetAssayIC50 (µM)Reference
Paeciloquinone Av-abl protein tyrosine kinaseEnzyme Inhibition Assay0.4[1]
Paeciloquinone Cv-abl protein tyrosine kinaseEnzyme Inhibition Assay0.4[1]
Paeciloquinone AEpidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseEnzyme Inhibition AssayMicromolar range[1]
Paeciloquinone CEpidermal Growth Factor Receptor (EGFR) protein tyrosine kinaseEnzyme Inhibition AssayMicromolar range[1]

Note: The term "micromolar range" indicates that a precise IC50 value was not specified in the original publication, but the inhibitory activity was observed at micromolar concentrations[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table, providing a basis for the replication and further investigation of the bioactivity of paeciloquinones.

Protein Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibition of protein tyrosine kinases, such as v-abl and EGFR, by compounds like paeciloquinones.

1. Materials and Reagents:

  • Purified recombinant protein tyrosine kinase (e.g., v-abl, EGFR)

  • Specific peptide substrate for the kinase

  • Test compounds (Paeciloquinones) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphotyrosine-specific antibodies)

  • Plate reader for luminescence or fluorescence detection

2. Procedure:

  • Prepare a series of dilutions of the test compounds (paeciloquinones) in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound dilutions. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop reagent (e.g., EDTA) or by proceeding directly to the detection step.

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP generated, which is proportional to kinase activity.

    • ELISA-based assays: Uses phosphotyrosine-specific antibodies to detect the phosphorylated substrate.

    • Radiometric assays: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate (B84403) into the substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Paeciloquinones exert their biological effects by interfering with critical cellular signaling pathways. As inhibitors of protein tyrosine kinases like EGFR and v-abl, they can disrupt the downstream signaling cascades that control cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are central to regulating cell growth and survival. Inhibition of EGFR by paeciloquinones would block these downstream effects, providing a potential mechanism for their anticancer activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Paeciloquinones Paeciloquinones (e.g., A, C) Paeciloquinones->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of paeciloquinones.

v-Abl Signaling Pathway

The v-Abl protein is a constitutively active tyrosine kinase oncogene that plays a central role in the development of certain leukemias. It activates multiple downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, leading to uncontrolled cell proliferation and survival. The potent inhibition of v-Abl by Paeciloquinones A and C suggests their potential as therapeutic agents for v-Abl-driven cancers.

vAbl_Signaling_Pathway vAbl v-Abl (Oncogenic Kinase) Grb2_SOS Grb2/SOS vAbl->Grb2_SOS PI3K PI3K vAbl->PI3K STAT STAT vAbl->STAT Paeciloquinones Paeciloquinones (A & C) Paeciloquinones->vAbl Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Leukemia Leukemogenesis (Cell Proliferation, Inhibition of Apoptosis) STAT->Leukemia MAPK_Pathway->Leukemia Akt_Pathway->Leukemia

Caption: v-Abl signaling pathway and its inhibition by paeciloquinones.

Discussion and Future Directions

The available data strongly indicate that paeciloquinones, particularly A and C, are potent inhibitors of key protein tyrosine kinases involved in cancer. Their activity in the sub-micromolar range against v-Abl kinase is particularly noteworthy and suggests a potential therapeutic application in cancers where this kinase is a driver oncogene.

The significant gap in the understanding of this compound's bioactivity presents a clear avenue for future research. A systematic evaluation of this compound against a panel of cancer cell lines and key kinases would be invaluable to complete the comparative analysis of this compound family. Furthermore, exploring the immunosuppressive potential of all paeciloquinones, given the known immunomodulatory effects of other fungal quinones, could open up new therapeutic possibilities.

References

In Vivo Efficacy of Hydroquinone in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of hydroquinone (B1673460) (HQ) with other quinone-based compounds, namely thymoquinone (B1682898) (TQ) and napabucasin (B1676941). The information presented is based on preclinical animal studies and aims to offer a consolidated resource for evaluating the therapeutic potential of these agents.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the efficacy of hydroquinone, thymoquinone, and napabucasin in different cancer models.

Compound Cancer Model Animal Model Dosing Regimen Key Findings Toxicity/Safety
Hydroquinone (HQ) Melanoma Lung MetastasisC57BL/6 Mice10 and 50 mg/kg, intraperitoneally, twice a week for 18 daysDose-dependent prevention of lung metastasis.[1]No significant loss of body weight observed.[1]
Colitis-Associated Colon CancerAOM/DSS-induced mice10 mg/kgSuppressed the generation of colon tumors and reduced the thickness of colon tissues.[1][2][3]Not specified in the study.
Thymoquinone (TQ) Lung Cancer (NCI-H460 xenograft)Mouse5 and 20 mg/kg, subcutaneously, three times a week20 mg/kg TQ alone reduced tumor volume. Combination with cisplatin (B142131) (2.5 mg/kg) showed a 79% reduction in tumor volume.[4]Combination with cisplatin was well tolerated without additional toxicity.[4]
Renal Cell Carcinoma Lung MetastasisXenograft Mouse Model10 and 20 mg/kg, orally, daily for 42 daysSignificantly reduced the number of metastatic cells in the lung and decreased lung weight.[5]Not specified in the study.
Breast CancerXenograft Mouse ModelNot specifiedSuppressed tumor growth, enhanced by combination with doxorubicin (B1662922).[6]Increased levels of antioxidant enzymes in mouse liver tissues, suggesting a potential protective effect.[6]
Napabucasin Triple-Negative Breast Cancer (paclitaxel-resistant)Xenograft ModelNot specifiedSignificantly inhibited tumor growth.[7][8]Not specified in the study.
Diffuse Large B-cell Lymphoma (DLBCL)Xenograft ModelNot specifiedSuppressive efficacy as a monotherapy without obvious toxicity. Significant synergism with doxorubicin.[9]No obvious toxicity observed as a monotherapy.[9]
GliomaOrthotopic Mouse ModelNot specifiedSignificantly slower tumor proliferation and prolonged survival (42.5 days vs. 30.5 days in control).[10]Not specified in the study.

Detailed Experimental Protocols

Hydroquinone: Melanoma Lung Metastasis Model[1]
  • Animal Model: C57BL/6 mice.

  • Cell Line: B16F10 mouse melanoma cells.

  • Tumor Induction: 1 x 10^6 B16F10 cells suspended in 100 µL of PBS were injected intravenously into the tail veins of the mice.

  • Treatment: Mice were intraperitoneally injected with either vehicle or hydroquinone (10 and 50 mg/kg) twice a week for 18 days, starting after the cell injection.

  • Efficacy Evaluation: Body weight was measured daily. On day 19, mice were euthanized, and the total number of melanoma spots that had metastasized to the lung tissue was counted.

Hydroquinone: Colitis-Associated Colon Cancer Model[1][11][12]
  • Animal Model: Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS)-induced mice.

  • Tumor Induction: A single intraperitoneal injection of AOM (10 mg/kg body weight) is administered. After one week, mice are given 2% DSS in their drinking water for 7 days, followed by regular drinking water. This cycle is repeated to induce colitis and subsequent tumor formation.

  • Treatment: Hydroquinone (10 mg/kg) was administered, though the specific route and frequency were not detailed in the provided search results.

  • Efficacy Evaluation: The number and size of colon tumors, as well as the thickness of the colon tissue, were assessed at the end of the study.

Thymoquinone: Lung Cancer Xenograft Model[4]
  • Animal Model: Mouse xenograft model.

  • Cell Line: NCI-H460 non-small cell lung cancer cells.

  • Tumor Induction: Subcutaneous injection of NCI-H460 cells.

  • Treatment: Mice were treated with thymoquinone (5 or 20 mg/kg, subcutaneously) three times a week (Monday, Wednesday, and Friday). A combination group received thymoquinone with cisplatin (2.5 mg/kg, intraperitoneally) every Monday.

  • Efficacy Evaluation: Tumor volume and tumor weight were measured to assess antitumor activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activities of hydroquinone, thymoquinone, and napabucasin are mediated through the modulation of various signaling pathways.

Hydroquinone's impact on MAPK and NF-κB pathways.

thymoquinone_pathway TQ Thymoquinone PI3K_AKT PI3K/AKT Pathway TQ->PI3K_AKT inhibits ERK ERK Pathway TQ->ERK inhibits NFkB NF-κB Pathway TQ->NFkB inhibits Apoptosis Apoptosis TQ->Apoptosis induces Angiogenesis Angiogenesis TQ->Angiogenesis inhibits Metastasis Metastasis TQ->Metastasis inhibits CellCycle Cell Cycle Arrest (G1, S, or G2/M) PI3K_AKT->CellCycle ERK->CellCycle

Thymoquinone's multi-target anticancer mechanisms.

napabucasin_pathway Napabucasin Napabucasin STAT3 STAT3 Signaling Napabucasin->STAT3 inhibits GeneTranscription Target Gene Transcription STAT3->GeneTranscription Proliferation Cell Proliferation GeneTranscription->Proliferation Survival Cell Survival GeneTranscription->Survival Stemness Cancer Stem Cell Properties GeneTranscription->Stemness

Napabucasin's inhibition of the STAT3 signaling pathway.
Experimental Workflows

melanoma_workflow Start Start Inject Inject B16F10 cells intravenously into C57BL/6 mice Start->Inject Treat Administer Hydroquinone (10 or 50 mg/kg, i.p.) twice weekly for 18 days Inject->Treat Monitor Monitor body weight daily Treat->Monitor Euthanize Euthanize mice on day 19 Monitor->Euthanize Analyze Count lung melanoma spots Euthanize->Analyze End End Analyze->End

Workflow for the in vivo melanoma lung metastasis study.

colon_cancer_workflow Start Start AOM_injection Single i.p. injection of AOM (10 mg/kg) Start->AOM_injection DSS_cycle Administer 2% DSS in drinking water for 7 days, followed by 14 days of regular water (repeat cycles) AOM_injection->DSS_cycle Treatment Administer Hydroquinone (10 mg/kg) DSS_cycle->Treatment Sacrifice Sacrifice mice at pre-determined endpoint Treatment->Sacrifice Analysis Analyze colon for tumor number, size, and tissue thickness Sacrifice->Analysis End End Analysis->End

Workflow for the AOM/DSS-induced colon cancer study.

References

Comparative Analysis of Paeciloquinone B Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of synthesized analogs for Paeciloquinone B, a naturally occurring anthraquinone (B42736). While the parent compound has been isolated and shown to possess inhibitory activity against protein tyrosine kinases, subsequent structure-activity relationship (SAR) studies, which would involve the synthesis and evaluation of various analogs, do not appear to be publicly available. This guide, therefore, summarizes the known information on this compound and provides a comparative framework based on the broader class of quinone-containing compounds, offering insights into potential avenues for future research and drug development.

Introduction to this compound

This compound is a member of the paeciloquinone family of anthraquinones, which were first isolated from the fungus Paecilomyces carneus. These compounds have been identified as inhibitors of epidermal growth factor receptor (EGFR) protein tyrosine kinase[1]. Specifically, the related compounds Paeciloquinone A and C have demonstrated potent and selective inhibition of the v-abl protein tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 0.4 µM[1]. The core chemical structure of the paeciloquinones is based on the anthraquinone scaffold, a three-ring aromatic system.

Structure-Activity Relationship (SAR) Studies: A Broader Perspective

In the absence of specific SAR data for this compound analogs, we can draw comparative insights from studies on other quinone derivatives, such as plastoquinone (B1678516) and naphthoquinone analogs. These studies provide a foundation for understanding how structural modifications to the quinone core can influence biological activity.

Key Structural Modifications and Their Impact on Activity:

  • Amino Group Substitution: The introduction of substituted amino moieties to the quinone ring has been a common strategy to enhance anticancer activity. For instance, in a series of plastoquinone analogs, the presence of a substituted aniline (B41778) group containing alkoxy moieties was explored to understand its effect on cytotoxicity against various human cancer cell lines[2].

  • Side Chain Modifications: Alterations to the side chains attached to the quinone nucleus can significantly impact biological activity. The length, branching, and presence of functional groups within the side chain can influence the compound's lipophilicity, cell permeability, and interaction with target proteins.

  • Heterocyclic Ring Fusion: The fusion of heterocyclic rings to the quinone scaffold has been investigated as a means to create novel chemical entities with enhanced biological profiles.

Comparative Biological Activity of Quinone Analogs

The following table summarizes the cytotoxic activities of various quinone analogs from different studies, providing a comparative overview of their potency against different cancer cell lines. It is important to note that these are not direct analogs of this compound but serve as a reference for the potential efficacy of quinone-based compounds.

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference
PlastoquinonePQ2K562 (Leukemia)6.40 ± 1.73[2]
PlastoquinonePQ2Jurkat (Leukemia)7.72 ± 1.49[2]

Table 1: Cytotoxic Activity of Selected Quinone Analogs. This table highlights the potency of a plastoquinone analog against leukemia cell lines.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments typically cited in the SAR studies of quinone analogs.

General Procedure for Synthesis of Aminoquinone Analogs:

A common method for the synthesis of amino-substituted quinone analogs involves a one-pot or two-step reaction. Typically, a starting quinone is reacted with a substituted aniline in the presence of a catalyst and an appropriate solvent. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired analog.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways Modulated by Quinone Analogs

While the specific signaling pathways affected by this compound are not yet elucidated, studies on other quinone analogs have revealed their involvement in critical cancer-related pathways. For example, the plastoquinone analog PQ2 has been shown to induce the Bcr-Abl mediated ERK pathway in human chronic myelogenous leukemia (CML) cells[2].

Below is a generalized diagram representing a potential mechanism of action for a quinone analog targeting a cancer-related signaling pathway.

signaling_pathway Quinone_Analog Quinone Analog EGFR EGFR Quinone_Analog->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Independent Verification of Paeciloquinone B's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological targets of Paeciloquinone B, a natural product isolated from the fungus Paecilomyces carneus. While initial studies identified specific protein tyrosine kinases as targets, this guide also highlights the current landscape of independent verification and outlines standard experimental protocols for further validation.

Overview of this compound and its Reported Targets

This compound belongs to a class of anthraquinone (B42736) compounds, Paeciloquinones A-F, first described in 1995.[1] The primary biological activity reported for this class of compounds is the inhibition of protein tyrosine kinases. Specifically, this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] In the same seminal study, other members of the paeciloquinone family, notably A and C, were found to be potent and selective inhibitors of the v-abl protein tyrosine kinase, with a reported IC50 of 0.4 microM.[1]

Despite these initial findings, a comprehensive review of the scientific literature reveals a notable lack of recent, independent studies to robustly verify these biological targets. Further research, including broad kinase screening and proteomic profiling, is necessary to fully elucidate the selectivity and mechanism of action of this compound.

Comparative Data on Paeciloquinone Family

The following table summarizes the initial findings on the inhibitory activities of the Paeciloquinone family. It is important to note that this data originates from the initial discovery and has not been extensively validated by independent research groups.

CompoundReported TargetReported ActivityReference
This compound Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine KinaseInhibition in the micromolar range[1]
Paeciloquinone Av-abl Protein Tyrosine KinaseIC50 = 0.4 µM[1]
Paeciloquinone Cv-abl Protein Tyrosine KinaseIC50 = 0.4 µM[1]

Experimental Protocols for Target Verification

For researchers aiming to independently verify the biological targets of this compound, the following standard experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (for EGFR and v-abl)

This method is used to determine the half-maximal inhibitory concentration (IC50) of this compound against its putative kinase targets.

Materials:

  • Recombinant human EGFR and/or v-abl kinase

  • Specific peptide substrate for the kinase (e.g., Poly (Glu, Tyr) 4:1 for general tyrosine kinases)

  • ATP (Adenosine triphosphate), often radiolabeled (γ-³²P-ATP or γ-³³P-ATP) for radiometric assays or unlabeled for luminescence-based assays

  • This compound

  • Kinase reaction buffer

  • Method of detection (e.g., Phosphorimager for radiometric assays, Luminometer for ADP-Glo™ type assays)

Protocol Outline:

  • Preparation of Reagents: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing the kinase buffer, peptide substrate, and ATP.

  • Kinase Reaction: In a multi-well plate, add the recombinant kinase and the this compound dilutions. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • This compound

  • Lysis buffer

  • Instrumentation for heating cell lysates and for protein analysis (e.g., Western blot or mass spectrometry)

Protocol Outline:

  • Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Affinity-Based Protein Profiling (AfBPP)

This chemical proteomics approach can identify the direct targets of a small molecule in a complex proteome.

Materials:

  • A modified version of this compound containing a photoreactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

  • Cell lysate or live cells.

  • UV light source (for photo-crosslinking).

  • Streptavidin beads (for biotinylated probes) or corresponding affinity resin.

  • Mass spectrometer for protein identification.

Protocol Outline:

  • Probe Incubation: Incubate the modified this compound probe with the cell lysate or live cells.

  • Photo-crosslinking: Expose the mixture to UV light to covalently link the probe to its interacting proteins.

  • Enrichment: Lyse the cells (if treated live) and enrich the probe-protein conjugates using affinity purification.

  • Identification: Digest the enriched proteins and identify them using mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the reported signaling pathway of EGFR and a general workflow for target validation.

EGFR_Signaling_Pathway Paeciloquinone_B This compound EGFR EGFR Paeciloquinone_B->EGFR Inhibits Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Reported inhibitory action of this compound on the EGFR signaling pathway.

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Proteome-wide Identification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Binding_Assay Direct Binding Assay (e.g., SPR, ITC) CETSA Cellular Thermal Shift Assay (Target Engagement) Western_Blot Western Blot (Pathway Modulation) CETSA->Western_Blot Proteomics Affinity-Based Protein Profiling Hypothesis Hypothesized Target (e.g., EGFR) Proteomics->Hypothesis Identifies/Confirms Hypothesis->Kinase_Assay Hypothesis->Binding_Assay Hypothesis->CETSA

References

Comparative study of Paeciloquinone B's effects on different cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for Paeciloquinone B

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific data regarding the effects of a compound identified as "this compound" on various cancer cell lines. The current body of published research does not appear to contain studies detailing its cytotoxic, apoptotic, or signaling pathway modulatory effects, which are necessary to fulfill the request for a comparative guide. This may be due to the compound being exceptionally rare, newly isolated with research yet to be widely disseminated, or potentially being referred to under a different nomenclature in existing literature.

As a result, a direct comparative analysis of this compound's effects on different cancer cell lines cannot be provided at this time. However, to address the core interest in the anticancer properties of quinone-based compounds, this guide presents a comparative study of a well-researched alternative, Thymoquinone , a bioactive compound extracted from Nigella sativa. The following sections will provide a detailed comparison of Thymoquinone's effects on various cancer cell lines, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

This guide provides a comparative analysis of the anticancer effects of Thymoquinone on various human cancer cell lines, with a focus on its cytotoxic and apoptotic activities, as well as its influence on key signaling pathways.

Data Presentation: Cytotoxicity and Apoptosis Induction

The following table summarizes the quantitative data on the effects of Thymoquinone on different cancer cell lines.

Cancer Cell LineCancer TypeIC50 Value (µM)Apoptosis Induction
MCF-7 Breast Cancer64.93 ± 14[1]Induces autophagy[1]
T47D Breast Cancer165 ± 2[1]Significant increase in apoptotic/necrotic cell death when combined with Paclitaxel[1]
MDA-MB-231 Breast CancerTime- and dose-dependent cytotoxic effect[2]Induces apoptosis[2]
MDA-MB-468 Breast CancerTime- and dose-dependent cytotoxic effect[2]Interferes with PI3K/Akt signaling and promotes G1 arrest and apoptosis[3]
HCT116 Colon Cancer-Induces apoptosis via the p53 mechanism[4]
B16-F10 MelanomaDose-dependent cytotoxicityInduces apoptosis and DNA damage
H1650 Lung Adenocarcinoma-Activates apoptosis[4]
A549 Non-small cell lung cancer-Inhibits proliferation and migration by reducing ERK1/2 phosphorylation[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Thymoquinone or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with Thymoquinone at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for about 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathways Modulated by Thymoquinone

Thymoquinone has been shown to modulate several key signaling pathways involved in cancer progression. One of the prominent pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Thymoquinone has been observed to interfere with this pathway in breast cancer cells[3]. Another significant pathway affected by Thymoquinone is the STAT3 signaling pathway, where it has been shown to inhibit the phosphorylation of STAT3, leading to apoptosis in melanoma cells. Thymoquinone also impacts the p38 MAPK pathway in oral cancer cells and the ERK1/2 phosphorylation in lung cancer cells[3].

Thymoquinone_Signaling_Pathway TQ Thymoquinone PI3K PI3K TQ->PI3K pSTAT3 p-STAT3 TQ->pSTAT3 ERK p-ERK1/2 TQ->ERK Apoptosis Apoptosis TQ->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation pSTAT3->Apoptosis Migration Cell Migration ERK->Migration

Caption: Signaling pathways modulated by Thymoquinone in cancer cells.

General Experimental Workflow for Assessing Anticancer Effects

The following diagram illustrates a typical workflow for investigating the in vitro anticancer effects of a compound like Thymoquinone.

Experimental_Workflow start Select Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with Thymoquinone culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot for Signaling Proteins treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

Caption: A general experimental workflow for in vitro anticancer drug screening.

References

The Naphthoquinone Shikonin: A Comparative Benchmarking Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory potency of Shikonin, a naturally occurring naphthoquinone, against a panel of well-established, clinically relevant kinase inhibitors. The data presented herein is intended to serve as a resource for researchers investigating novel kinase inhibitors and their potential therapeutic applications in oncology and inflammatory diseases.

Quantitative Comparison of Kinase Inhibitor Potency

The inhibitory activity of Shikonin and a selection of benchmark kinase inhibitors against various kinases is summarized in the table below. The data is presented as IC50 values (in nM), which represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values are indicative of higher potency.

Kinase TargetShikonin (nM)Staurosporine (nM)Sunitinib (nM)Sorafenib (nM)
PKM2 ~712 (cell-based)[1]Data not availableData not availableData not available
IRAK1 4528[2]104.6Data not availableData not available
PKCα Data not available2Data not availableData not available
PKA Data not available7[3][4]Data not availableData not available
c-Fgr Data not available2[5]Data not availableData not available
Phosphorylase Kinase Data not available3[5]Data not availableData not available
VEGFR2 Data not availableData not available80[6][7][8][9]90[10]
PDGFRβ Data not availableData not available2[6][7][8][9]57[10]
c-KIT Data not availableData not availableData not available68[10]
B-Raf Data not availableData not availableData not available22[10]
Raf-1 Data not availableData not availableData not available6[10]

Note: The IC50 values are derived from various in vitro biochemical or cell-based assays and may not be directly comparable across different studies due to variations in experimental conditions. All values are presented in nanomolar (nM) concentrations.

Signaling Pathway Context

To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize their targets within the broader context of cellular signaling. Below are diagrams of the Pyruvate Kinase M2 (PKM2) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) signaling pathways, both of which are targeted by Shikonin.

PKM2_Signaling_Pathway PKM2 Signaling Pathway cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation PKM2_tetramer PKM2 (active tetramer) PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer inhibition PKM2_dimer->PKM2_tetramer activation Nuclear_Translocation Nuclear Functions PKM2_dimer->Nuclear_Translocation translocates to nucleus FBP_activator FBP FBP_activator->PKM2_tetramer activates Serine_activator Serine Serine_activator->PKM2_tetramer activates pTyr Phospho-tyrosine (Oncogenic signaling) pTyr->PKM2_dimer promotes Shikonin Shikonin Shikonin->PKM2_dimer inhibits (promotes inactive state) Gene_Transcription Gene Transcription (e.g., HIF-1α, c-Myc) Nuclear_Translocation->Gene_Transcription regulates

Caption: PKM2 signaling pathway and its regulation.

IRAK1_Signaling_Pathway IRAK1 Signaling Pathway cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_inactive IRAK1 (inactive) IRAK4->IRAK1_inactive phosphorylates IRAK1_active IRAK1 (active) IRAK1_inactive->IRAK1_active TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NF_kappaB NF-κB IKK_complex->NF_kappaB activates Inflammatory_Response Inflammatory Gene Expression NF_kappaB->Inflammatory_Response MAPK->Inflammatory_Response Ligand PAMPs / IL-1 Ligand->TLR_IL1R IRAK1_active->TRAF6 activates Shikonin Shikonin Shikonin->IRAK1_active inhibits

Caption: IRAK1 signaling pathway in innate immunity.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, based on the ADP-Glo™ Kinase Assay, a common luminescence-based method for measuring kinase activity.

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., Shikonin) against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP Standard

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity) and negative control (0% activity).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Reaction_Setup Reaction Setup (Kinase, Buffer, Compound) Compound_Prep->Reaction_Setup Pre_Incubation Pre-incubation (10-15 min) Reaction_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate + ATP) Pre_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (e.g., 60 min at 30°C) Reaction_Initiation->Reaction_Incubation Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Reaction_Incubation->Stop_Reaction ATP_Depletion ATP Depletion (40 min incubation) Stop_Reaction->ATP_Depletion Signal_Generation Signal Generation (Add Kinase Detection Reagent) ATP_Depletion->Signal_Generation Signal_Stabilization Signal Stabilization (30-60 min incubation) Signal_Generation->Signal_Stabilization Data_Acquisition Data Acquisition (Luminometer Reading) Signal_Stabilization->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a kinase inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.